molecular formula C8H6F2O2 B046388 2,4-Difluoro-3-methylbenzoic acid CAS No. 112857-68-8

2,4-Difluoro-3-methylbenzoic acid

Cat. No.: B046388
CAS No.: 112857-68-8
M. Wt: 172.13 g/mol
InChI Key: OCJDCFUHHBCTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-difluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJDCFUHHBCTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553847
Record name 2,4-Difluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112857-68-8
Record name 2,4-Difluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112857-68-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Difluoro-3-methylbenzoic Acid: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112857-68-8

This technical guide provides an in-depth overview of 2,4-Difluoro-3-methylbenzoic acid, a key fluorinated building block for researchers and professionals in drug development and materials science. This document outlines its chemical properties, a plausible synthetic route, its applications in advanced chemical synthesis, and essential safety and handling protocols.

Chemical and Physical Properties

This compound is a benzoic acid derivative characterized by two fluorine substituents and a methyl group on the aromatic ring.[1] These features impart unique chemical reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.[1] Its known physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 112857-68-8[1][2][3]
Molecular Formula C₈H₆F₂O₂[1][2][3]
Molecular Weight 172.13 g/mol [1][2][3]
Boiling Point 253.1°C at 760 mmHg[1][2][4]
Density 1.359 g/cm³[1][2]
Flash Point 106.9°C[1][4]
Purity Commercially available at ≥95%[3]

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in open literature, a plausible synthetic pathway can be constructed based on established organometallic and carboxylation reactions. A common route involves the directed ortho-metalation of a suitable precursor, followed by carboxylation.

A potential synthetic workflow starting from 1,3-difluoro-2-methylbenzene is outlined below. This multi-step process leverages the directing effect of the fluorine and methyl groups to achieve the desired regiochemistry.

G cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_intermediate Intermediate cluster_reaction2 Step 2: Carboxylation cluster_reaction3 Step 3: Workup cluster_product Final Product A 1,3-Difluoro-2-methylbenzene B Directed ortho-Lithiation (e.g., n-BuLi, THF, -78°C) A->B Reactant C Organolithium Intermediate B->C Forms D Quenching with CO₂ (gas or solid) C->D Reacts with E Aqueous Acidic Workup (e.g., HCl) D->E Followed by F This compound E->F Yields

Caption: Proposed synthetic workflow for this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

Fluorinated aromatic compounds are critical intermediates in the development of modern pharmaceuticals and agrochemicals. The fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile precursor for a wide range of more complex molecules.[1]

Notably, structurally related difluorobenzoic acids are key intermediates in the synthesis of quinolone-3-carboxylic acids, a class of potent antibacterial agents.[5][6] The synthetic utility of this compound lies in the reactivity of its carboxylic acid group, which can be readily converted into esters, amides, or acid chlorides for further elaboration.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis and subsequent reaction of this compound. These are generalized procedures based on standard laboratory techniques for analogous compounds.

Illustrative Synthesis via Grignard Reagent

This protocol outlines a hypothetical synthesis using a Grignard reagent, an alternative to the lithiation pathway.

Objective: To synthesize this compound from 4-bromo-1,3-difluoro-2-methylbenzene.

Materials:

  • 4-bromo-1,3-difluoro-2-methylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 4-bromo-1,3-difluoro-2-methylbenzene in anhydrous THF dropwise. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Carboxylation: Cool the resulting Grignard solution to -78°C using a dry ice/acetone bath. Carefully add crushed dry ice in small portions to the vigorously stirred solution, ensuring the temperature does not rise significantly. Continue stirring at -78°C for 1 hour after the addition is complete, then allow the mixture to slowly warm to room temperature overnight.

  • Workup and Isolation: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

G A Activate Mg with I₂ B Add 4-bromo-1,3-difluoro- 2-methylbenzene in THF A->B C Form Grignard Reagent B->C D Cool to -78°C C->D E Add solid CO₂ (Dry Ice) D->E F Warm to Room Temp. E->F G Quench with 1M HCl F->G H Extract with Et₂O G->H I Dry & Concentrate H->I J Recrystallize I->J

Caption: Experimental workflow for the synthesis of this compound.

Conversion to an Amide (Illustrative Protocol)

This protocol describes a standard procedure for converting the carboxylic acid into an amide, a common step in drug development.

Objective: To synthesize N-benzyl-2,4-difluoro-3-methylbenzamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

Procedure:

  • Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend this compound in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (or oxalyl chloride) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases and the solution becomes clear.

  • Amide Formation: Remove the excess thionyl chloride and DCM under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve benzylamine and triethylamine in DCM. Cool this amine solution to 0°C and slowly add the acid chloride solution dropwise.

  • Workup and Isolation: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

This compound is classified as a corrosive solid and requires careful handling to avoid exposure.[7]

  • Hazard Statements: Based on data for analogous compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust.

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

    • In case of skin contact, wash immediately with plenty of soap and water.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2,4-Difluoro-3-methylbenzoic Acid

Introduction

This compound is a fluorinated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical synthesis.[1] Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the benzene ring, imparts specific chemical properties that make it a valuable intermediate in the development of novel compounds. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are crucial for determining its behavior in various chemical and biological systems. The data presented here has been aggregated from various chemical data sources.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O₂[1][2]
Molecular Weight 172.13 g/mol [1][2]
Boiling Point 253.1°C at 760 mmHg[1][3][4]
Density 1.359 g/cm³[1][3]
Flash Point 106.9°C[1][4]
Melting Point Not available[1]
pKa Not available
Solubility Not available
Appearance Solid[5]

Note: While some physical properties like boiling point and density are available, experimental data for melting point, pKa, and solubility are not readily found in the searched literature. The pKa of benzoic acid is approximately 4.2 in water, and the presence of electron-withdrawing fluorine atoms would be expected to decrease the pKa (increase the acidity) of this compound.[6] The solubility of benzoic acid in water is low, and similar behavior is expected for this derivative.

Spectral Data

Spectral analysis is essential for the structural elucidation and identification of organic compounds. While specific spectra for this compound were not found in the initial search, typical spectral characteristics for similar aromatic carboxylic acids are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methyl protons will likely appear as a singlet or a finely split multiplet. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon. The carbons attached to fluorine will show characteristic coupling (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹.

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.

  • C-H stretch (aromatic and methyl): Bands around 3100-3000 cm⁻¹ and 2900 cm⁻¹, respectively.

Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the carboxyl group (-COOH) and potentially other fragments related to the substituted benzene ring. Predicted mass-to-charge ratios for various adducts are available.[7]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure substance.

Boiling Point Determination

For solid compounds, the boiling point is typically measured at reduced pressure to prevent decomposition. However, a standard method for determining the boiling point of a small sample of a liquid is provided here for general reference.

Methodology:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., a Thiele tube with oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is used, typically including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.

  • Procedure: A small, measured amount of this compound (e.g., 20-30 mg) is placed in a test tube.

  • A small volume of the solvent (e.g., 1 mL) is added, and the mixture is agitated.

  • Observation: The compound is classified as soluble if it dissolves completely. If the compound is insoluble in water but dissolves in 5% NaOH or 5% NaHCO₃, it indicates the presence of an acidic functional group.

pKa Determination

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it can be determined by titration.

Methodology:

  • Solution Preparation: A known concentration of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

  • Titration Setup: A pH meter is calibrated and used to monitor the pH of the solution. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

  • Titration: The base is added in small, known increments, and the pH is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at which half of the volume of the titrant required to reach the equivalence point has been added.

Visualizations

The following diagrams illustrate the general workflow for characterizing an organic compound and the logic behind solubility testing.

G Figure 1: General Experimental Workflow for Physical Property Determination cluster_0 Initial Characterization cluster_1 Solubility & Acidity cluster_2 Spectroscopic Analysis A Obtain Pure Sample B Determine Melting Point A->B C Determine Boiling Point A->C D Perform Solubility Tests B->D I Data Analysis & Structure Confirmation E Determine pKa D->E F Acquire NMR Spectra D->F E->I F->I G Acquire IR Spectrum G->I H Acquire Mass Spectrum H->I

Figure 1: General Experimental Workflow for Physical Property Determination

G Figure 2: Logical Flow for Solubility Testing Start Start with Unknown Compound Water Test Solubility in Water Start->Water NaOH Test Solubility in 5% NaOH Water->NaOH Insoluble Result_Neutral_Polar Neutral Polar Water->Result_Neutral_Polar Soluble NaHCO3 Test Solubility in 5% NaHCO3 NaOH->NaHCO3 Soluble HCl Test Solubility in 5% HCl NaOH->HCl Insoluble Result_Acid Strong or Weak Acid NaHCO3->Result_Acid Soluble (Strong Acid) NaHCO3->Result_Acid Insoluble (Weak Acid) Ether Test Solubility in Ether HCl->Ether Insoluble Result_Base Base HCl->Result_Base Soluble Result_Neutral_Nonpolar Neutral Nonpolar Ether->Result_Neutral_Nonpolar Soluble

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Difluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2,4-Difluoro-3-methylbenzoic acid. Due to the limited availability of fully assigned experimental data in public literature, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy, including substituent effects and spin-spin coupling constants observed in analogous structures.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-5~ 7.9 - 8.1Doublet of doublets (dd)³J(H5-H6) ≈ 8.0 - 9.0 Hz, ⁴J(H5-F4) ≈ 4.0 - 5.0 Hz
H-6~ 7.0 - 7.2Triplet of doublets (td) or multiplet (m)³J(H6-H5) ≈ 8.0 - 9.0 Hz, ³J(H6-F4) ≈ 8.0 - 10.0 Hz, ⁴J(H6-F2) ≈ 1.0 - 2.0 Hz
-CH₃~ 2.2 - 2.4Doublet or triplet⁴J(H-F4) ≈ 2.0 - 3.0 Hz or ⁵J(H-F2) ≈ 1.0 - 2.0 Hz
-COOH~ 10.0 - 13.0Broad singlet (br s)None

Spectral Analysis and Rationale

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons, the methyl group protons, and the carboxylic acid proton.

  • Aromatic Region: The two aromatic protons, H-5 and H-6, are in different chemical environments and are expected to show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

    • H-5: This proton is ortho to the carboxylic acid group, which is electron-withdrawing, and para to the fluorine at position 2. It is also coupled to H-6 and the fluorine at position 4. This will likely result in a doublet of doublets.

    • H-6: This proton is meta to the carboxylic acid group and ortho to the fluorine at position 4. It is coupled to H-5 and both fluorine atoms at positions 2 and 4, which would lead to a more complex multiplet, likely a triplet of doublets.

  • Methyl Group: The methyl group at position 3 is situated between two fluorine atoms. The proximity to these electronegative atoms will cause a downfield shift compared to an unsubstituted toluene. Furthermore, coupling to the adjacent fluorine atoms (⁴J H-F and ⁵J H-F) is expected, which would split the singlet into a doublet or a triplet.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is typically deshielded and appears as a broad singlet far downfield in the spectrum. Its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for many organic molecules.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of complex multiplets.[1][2]
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to obtain optimal homogeneity, resulting in sharp and symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
  • Spectral Width: Set a spectral width of approximately 16 ppm to ensure all signals, including the broad carboxylic acid proton, are observed.
  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
  • Relaxation Delay: A relaxation delay of 1-2 seconds should be sufficient for most protons.
  • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans should provide a good signal-to-noise ratio.
  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum to obtain a flat baseline.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the peak multiplicities and measure the coupling constants.

Visualizations

The following diagrams illustrate the molecular structure and the predicted spin-spin coupling network for the aromatic protons of this compound.

Caption: Molecular structure of this compound.

G H5 H-5 H6 H-6 H5->H6 ³J (ortho) F4 F-4 H5->F4 ⁴J (meta) F2 F-2 H6->F2 ⁴J (meta) H6->F4 ³J (ortho) CH3 CH₃ CH3->F2 ⁵J CH3->F4 ⁴J

Caption: Predicted ¹H spin-spin coupling network in this compound.

References

2,4-Difluoro-3-methylbenzoic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 2,4-Difluoro-3-methylbenzoic acid, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other complex chemical entities.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 112857-68-8[1]
Molecular Formula C8H6F2O2[1]
Molecular Weight 172.13 g/mol [1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315 - Causes skin irritation.
Serious Eye Irritation2AH319 - Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335 - May cause respiratory irritation.

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315 - Causes skin irritation.

    • H319 - Causes serious eye irritation.

    • H335 - May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention: P261, P264, P271, P280

    • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

    • Storage: P403+P233, P405

    • Disposal: P501

A workflow for handling a chemical with these classifications is outlined below.

Experimental_Workflow Start Start Weighing Weigh Compound in Fume Hood Start->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Reaction_Setup Set up Reaction under Inert Atmosphere (if required) Dissolution->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) Reaction_Setup->Monitoring Workup Reaction Workup and Extraction Monitoring->Workup Purification Purify Product (Chromatography, Recrystallization, etc.) Workup->Purification Characterization Characterize Product (NMR, IR, Mass Spec, etc.) Purification->Characterization End End Characterization->End

References

Solubility Profile of 2,4-Difluoro-3-methylbenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 2,4-Difluoro-3-methylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing qualitative solubility information, experimental protocols for determining solubility, and comparative data for structurally related compounds to guide researchers in their experimental design.

Quantitative Solubility Data

However, based on the general principles of solubility and data for analogous compounds, this compound, a polar molecule, is expected to exhibit good solubility in polar organic solvents. The presence of two fluorine atoms and a carboxylic acid group enhances its polarity and capacity for hydrogen bonding.

For comparative purposes, the following table summarizes qualitative solubility information for this compound and its isomers, inferred from available data sheets and chemical supplier information.

CompoundSolventTemperature (°C)Solubility
This compound General Polar SolventsAmbientExpected to be Soluble
2,6-Difluoro-3-methylbenzoic acid MethanolAmbientSoluble
3,4-Difluoro-2-methylbenzoic acid General Organic SolventsAmbientSoluble
2,4-Difluorobenzoic acid WaterAmbientVery Soluble[1]
2-Fluorobenzoic acid Benzene, Toluene, Ketones, EthersAmbientSoluble[2]

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted standard for solubility determination.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature shaker bath. Agitate the solution for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.

  • Phase Separation: Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled. Centrifugation at the same temperature can be used to accelerate this process.

  • Sampling: Carefully extract a known volume or mass of the clear supernatant.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Quantification: Weigh the vial containing the dried residue. The mass of the dissolved solid is determined by the difference in weight.

  • Calculation: The solubility can then be calculated and expressed in various units such as g/L, mg/mL, or mol/L.

UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis spectrum and the solvent is transparent in that region.

Methodology:

  • Preparation of Saturated Solution and Equilibration: Follow steps 1-3 of the Isothermal Shake-Flask Method.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Sample Analysis: Take a known volume of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution by applying the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Shake-Flask Method.

Workflow for the Isothermal Shake-Flask Solubility Determination Method.

References

theoretical studies and quantum chemical calculations of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies and Quantum Chemical Calculations of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Fluorinated benzoic acids represent a pivotal class of molecules in medicinal chemistry and materials science. The introduction of fluorine atoms into the benzoic acid scaffold dramatically alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Understanding these modifications at a molecular level is crucial for the rational design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the theoretical and quantum chemical approaches used to investigate fluorinated benzoic acids, summarizing key findings and methodologies.

Conformational Analysis and Molecular Structure

Quantum chemical calculations are instrumental in elucidating the conformational landscapes of fluorinated benzoic acids. The orientation of the carboxylic acid group relative to the benzene ring and the position of fluorine substituents dictate the molecule's overall shape and reactivity.

Theoretical studies have shown that for many fluorinated benzoic acids, the global minimum conformation is planar, similar to benzoic acid itself.[1][2] However, the presence of ortho-substituents can lead to non-planar structures due to steric hindrance.[2]

A common computational approach involves scanning the potential energy surface along key dihedral angles, such as the C-C-C=O and O=C-O-H torsions.[1] These scans help identify stable conformers (local and global minima) and the transition states connecting them. For instance, in 3,5-difluorobenzoic acid and 3,4,5-trifluorobenzoic acid, two primary conformers are typically identified: a low-energy planar structure and a higher-energy non-planar form.[1][3]

Table 1: Calculated Conformational Energies of Selected Fluorinated Benzoic Acids

CompoundMethod/Basis SetConformerRelative Energy (kJ/mol)Reference
3,5-Difluorobenzoic AcidB3LYP/aug-cc-pVTZPlanar (Global Minimum)0[1]
Non-planar26.5[1]
3,4,5-Trifluorobenzoic AcidB3LYP/aug-cc-pVTZPlanar (Global Minimum)0[3]
Non-planar28.2[3]
Benzoic Acid-Non-planar27.36[3]
Influence of Fluorination on Acidity

The acidity of benzoic acid derivatives is a critical parameter, particularly in drug development, as it influences their absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine, being highly electronegative, acts as an electron-withdrawing group, which generally increases the acidity of the carboxylic acid.[3] This effect stabilizes the resulting carboxylate anion.

The position of the fluorine atom on the benzene ring significantly impacts the pKa value. Quantum chemical calculations can predict these trends by analyzing parameters such as the bond lengths within the carboxylic acid group and the charge distribution in the molecule. For example, a shortening of the C=O and C-O bonds in the carboxylic group can be correlated with increased acidity.[3] While the presence of fluorine generally increases acidity, the exact effect depends on its position and number.[3]

Spectroscopic Properties

Quantum chemical calculations are indispensable for interpreting experimental spectroscopic data, such as rotational and vibrational spectra. By calculating spectroscopic constants, researchers can guide the assignment of experimental spectra and gain insights into the molecular structure and dynamics.

For example, calculated rotational constants for 3,5-difluorobenzoic acid and 3,4,5-trifluorobenzoic acid have shown excellent agreement with experimental values obtained from microwave spectroscopy.[1][3] This agreement provides strong evidence for the accuracy of the calculated molecular structures.

Vibrational frequencies calculated using methods like Density Functional Theory (DFT) can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes.[4][5]

Table 2: Comparison of Experimental and Calculated Rotational Constants for 3,4,5-Trifluorobenzoic Acid

ParameterExperimental (MHz)Calculated (DFT) (MHz)
A1535.31408(32)1534.6
B650.31751(16)650.0
C456.98499(12)456.7

Source: Adapted from Hong et al., 2023.[3]

Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the properties of fluorinated benzoic acids in the solid state and in biological systems. Quantum chemical methods can be used to investigate hydrogen bonding and other non-covalent interactions in dimers and co-crystals.[6][7] For instance, the formation of cyclic dimers through hydrogen bonding between the carboxylic acid groups is a common feature of benzoic acids.[7]

Methodologies

Computational Protocols

A typical quantum chemical investigation of a fluorinated benzoic acid involves the following steps:

  • Conformational Search: The potential energy surface is explored to identify all possible stable conformers. This is often done by systematically rotating key dihedral angles.[1]

  • Geometry Optimization: The geometries of the identified conformers are optimized to find the minimum energy structures. This is commonly performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).[1][2]

  • Frequency Calculations: Vibrational frequencies are calculated at the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.[4]

  • Property Calculations: Various molecular properties, such as rotational constants, dipole moments, and atomic charges, are calculated at the optimized geometries.

The Gaussian suite of programs is widely used for these types of calculations.[1][3]

Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical study of fluorinated benzoic acids.

computational_workflow cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Analysis & Output start Initial Molecular Structure conf_search Conformational Search (PES Scan) start->conf_search Define Dihedrals geom_opt Geometry Optimization (DFT/B3LYP) conf_search->geom_opt Identify Minima freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structures results Molecular Properties (Energies, Geometries, Spectra) freq_calc->results Verify Minima & Obtain Spectra interpretation Comparison with Experimental Data results->interpretation

Caption: A generalized workflow for the quantum chemical investigation of fluorinated benzoic acids.

acidity_factors cluster_molecule Fluorinated Benzoic Acid cluster_properties Electronic Properties cluster_outcome Physicochemical Property benzoic_acid Benzoic Acid Core acidity Increased Acidity (Lower pKa) fluorine Fluorine Substituent(s) inductive_effect Inductive Effect (-I) fluorine->inductive_effect resonance_effect Resonance Effect (+R) fluorine->resonance_effect inductive_effect->acidity Dominant Effect resonance_effect->acidity Counteracting Effect

References

A Researcher's Guide to Sourcing 2,4-Difluoro-3-methylbenzoic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and purchasing 2,4-Difluoro-3-methylbenzoic acid (CAS No. 112857-68-8), a key building block in the synthesis of novel therapeutic agents. This document outlines key chemical suppliers, provides guidance on procurement, and details essential safety and handling protocols.

Chemical Compound Overview

This compound is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring two fluorine atoms and a methyl group on the benzoic acid core, makes it a valuable intermediate in medicinal chemistry. The presence of fluorine can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Chemical Properties:

  • IUPAC Name: this compound[1]

  • CAS Number: 112857-68-8[1][2]

  • Molecular Formula: C₈H₆F₂O₂[1][2]

  • Molecular Weight: 172.13 g/mol [2]

Sourcing and Procurement: Chemical Suppliers

Identifying a reliable supplier is a critical first step in the research and development workflow. The following table summarizes known suppliers of this compound. Pricing information is typically available upon request for a formal quotation.

SupplierBrand/DistributorPurityAvailable QuantitiesPricingCAS Number
P&S Chemicals-Not SpecifiedInquire for detailsRequest a Quotation112857-68-8[1]
CymitQuimicaBiosynthMin. 95%Inquire for detailsRequest a Quotation112857-68-8[2]
MELFORD-96%Inquire for detailsRequest a Quotation112857-68-8
Shanghai Hope Chem Co., Ltd.-Not SpecifiedInquire for detailsRequest a Quotation[3]112857-68-8

The Procurement Process: A Step-by-Step Workflow

The acquisition of specialized research chemicals follows a structured process to ensure safety, compliance, and efficient management of resources. This process involves several key stages from initial identification of needs to the final receipt and inventory of the chemical.

G A 1. Define Research Needs - Specify required purity and quantity B 2. Identify Potential Suppliers - Compare supplier reputation and product specifications A->B C 3. Request Quotations - Obtain pricing, availability, and lead times B->C D 4. Supplier Selection & Purchase Order - Evaluate quotes and issue a formal purchase order C->D E 5. EHS Review & Approval - Ensure compliance with safety regulations D->E F 6. Chemical Receipt & Inspection - Verify integrity of packaging and confirm identity E->F Approved G 7. Update Chemical Inventory - Record receipt date, quantity, and storage location F->G H 8. Access Safety Data Sheet (SDS) - Ensure SDS is readily available to all lab personnel G->H

Figure 1: A typical workflow for the procurement of research chemicals.

Experimental Protocols: Handling and Solubilization

While specific experimental protocols will vary based on the research application, proper handling and preparation of a stock solution are fundamental preliminary steps.

Objective: To prepare a stock solution of this compound for use in experimental assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the chemical into the tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1.721 mg of the compound (molecular weight 172.13 g/mol ), add 1 mL of DMSO.

  • Dissolution: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be necessary for less soluble compounds, but the stability of the compound under these conditions should be considered.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to maintain stability. Consult the supplier's technical data sheet for specific storage recommendations.

Safety and Handling Precautions

A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed by all personnel before handling this compound. The following is general guidance based on chemically similar compounds.

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5]

  • Handling: Avoid contact with skin and eyes.[4] Do not breathe dust.[4] Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[6]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

    • If swallowed: Clean mouth with water and drink plenty of water afterwards.[6] In all cases of exposure, seek medical attention if symptoms persist.[6]

Logical Framework for Supplier Selection

The choice of a chemical supplier is a critical decision that can impact the quality and reproducibility of research. A logical approach to supplier selection involves balancing several key factors.

G cluster_criteria Evaluation Criteria cluster_decision Decision Making A Product Quality - Purity & Analytical Data E Optimal Supplier Selection A->E B Reliability - Lead Time & Stock Availability B->E C Cost-Effectiveness - Price per Unit & Bulk Discounts C->E D Customer Support - Technical Assistance & Responsiveness D->E

Figure 2: Key criteria for the selection of a chemical supplier.

This guide serves as a starting point for researchers seeking to procure this compound. It is imperative to consult directly with suppliers for the most current product specifications, pricing, and safety information.

References

An In-depth Technical Guide to the Toxicological Profile of 2,4-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 2,4-Difluoro-3-methylbenzoic acid (CAS RN: 112857-68-8). Due to a scarcity of specific studies on this compound, this guide also incorporates data from structurally similar compounds and the parent compound, benzoic acid, to provide a predictive toxicological profile. This information is intended for researchers, scientists, and drug development professionals and should be used as a reference guide. All data presented should be critically evaluated in the context of the specific application and further testing is recommended for definitive assessment.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the toxicological profile of such compounds is crucial for their safe handling and development in various applications, including pharmaceuticals and agrochemicals. This guide summarizes the available toxicological data, outlines relevant experimental protocols, and discusses potential mechanisms of toxicity.

Physicochemical Properties

PropertyValueSource
CAS Number 112857-68-8CymitQuimica
Molecular Formula C₈H₆F₂O₂CymitQuimica
Molecular Weight 172.13 g/mol CymitQuimica
Appearance White to off-white crystalline solid
Purity Min. 95%CymitQuimica

Toxicological Data

Due to the limited availability of specific toxicological studies for this compound, this section presents a combination of qualitative data from Safety Data Sheets (SDS) for the compound and its structural analogs, and quantitative data for benzoic acid as a surrogate.

Hazard Identification for this compound and Structural Analogs

The following table summarizes the potential hazards as identified in Safety Data Sheets for this compound and structurally related compounds.

Hazard EndpointThis compound & AnalogsClassification
Acute Oral Toxicity Harmful if swallowedCategory 4
Skin Corrosion/Irritation Causes skin irritationCategory 2
Serious Eye Damage/Irritation Causes serious eye irritationCategory 2A
Respiratory Irritation May cause respiratory irritationSTOT SE 3
Skin Sensitization May cause an allergic skin reaction (for p-Toluic acid)Category 1
Aquatic Toxicity Harmful to aquatic life (for p-Toluic acid)Acute 3

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3

Quantitative Toxicological Data for Benzoic Acid (Surrogate)

The toxicity of fluorinated benzoic acids is often considered to be similar to or slightly greater than that of benzoic acid. The following data for benzoic acid can be used for a preliminary assessment.

EndpointSpeciesRouteValueSource
Acute Oral LD50 RatOral1700 - 2565 mg/kgNICNAS, Santa Cruz Biotechnology
MouseOral1940 - 2250 mg/kgNICNAS
Acute Dermal LD50 RabbitDermal> 5000 mg/kg
RatDermal> 2000 mg/kgNICNAS
Repeated Dose Toxicity (90-day) RatOralNOAEL: 825 mg/kg bw/dayNICNAS
Reproductive/Developmental Toxicity RatOralNOAEL: 500 mg/kg bw/dayNICNAS
Genotoxicity (Ames Test) -In vitroNegative
Carcinogenicity --Not classifiable as to its carcinogenicity to humans (Group D)EPA

LD50: Median Lethal Dose; NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Detailed experimental protocols for key toxicological endpoints are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is an alternative to the classical LD50 test and aims to determine a dose that produces evident toxicity but not mortality.

  • Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single dose is administered by gavage to fasted animals.

  • Procedure:

    • A sighting study is performed with a single animal at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

    • Based on the outcome, a main study is conducted with a group of animals (typically 5) at the selected dose level.

    • If no evident toxicity is observed at the starting dose, the next higher dose is used. If mortality or severe toxicity occurs, the next lower dose is used.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • After exposure, the test substance is removed by washing.

    • The tissue is transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined by the MTT assay. The tissue is incubated with MTT solution, which is converted by viable cells into a blue formazan salt.

  • Data Analysis: The amount of formazan is quantified spectrophotometrically. A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[1]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.[2]

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine or tryptophan operon are used.[3]

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (if required) are mixed with molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic studies on this compound are not available, the toxicity of carboxylic acids can be discussed in a general context.

Metabolic Activation and Covalent Binding

Carboxylic acids can be metabolized to form reactive acyl glucuronides or acyl-CoA thioesters.[4] These reactive metabolites can covalently bind to cellular macromolecules like proteins, potentially leading to cellular dysfunction and toxicity.

Metabolic_Activation 2,4-Difluoro-3-methylbenzoic_acid 2,4-Difluoro-3-methylbenzoic_acid Acyl_Glucuronide Acyl_Glucuronide 2,4-Difluoro-3-methylbenzoic_acid->Acyl_Glucuronide UDP-Glucuronosyltransferase Acyl-CoA_Thioester Acyl-CoA_Thioester 2,4-Difluoro-3-methylbenzoic_acid->Acyl-CoA_Thioester Acyl-CoA Synthetase Covalent_Binding_to_Proteins Covalent_Binding_to_Proteins Acyl_Glucuronide->Covalent_Binding_to_Proteins Acyl-CoA_Thioester->Covalent_Binding_to_Proteins Cellular_Dysfunction Cellular_Dysfunction Covalent_Binding_to_Proteins->Cellular_Dysfunction

Metabolic activation pathway of carboxylic acids.

In Vitro Cytotoxicity Testing Workflow

A general workflow for assessing the in vitro cytotoxicity of a compound like this compound is depicted below.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Select and culture appropriate cell lines Cell_Seeding Seed cells into microplates Cell_Culture->Cell_Seeding Compound_Preparation Prepare stock and working solutions of the test compound Compound_Treatment Treat cells with a range of compound concentrations Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72h) Compound_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, LDH) Incubation->Viability_Assay Data_Acquisition Measure absorbance/fluorescence Viability_Assay->Data_Acquisition IC50_Determination Calculate IC50 value Data_Acquisition->IC50_Determination Dose_Response_Curve Generate dose-response curve IC50_Determination->Dose_Response_Curve

Workflow for in vitro cytotoxicity assessment.

Conclusion

The toxicological profile of this compound is not well-characterized through specific studies. Based on data from structurally similar compounds and the parent compound, benzoic acid, it is predicted to be harmful if swallowed and to cause skin, eye, and respiratory irritation. There is a lack of data on chronic toxicity, carcinogenicity, and reproductive toxicity. The provided experimental protocols offer a framework for generating the necessary data to perform a comprehensive risk assessment. Further investigation into the specific metabolic pathways and potential for reactive metabolite formation is warranted to fully understand its toxicological properties. Researchers and drug development professionals should exercise caution when handling this compound and consider conducting further toxicological evaluations as needed for their specific applications.

References

An In-depth Technical Guide on 2,4-Difluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of compound nomenclature is fundamental. This guide provides a focused examination of 2,4-Difluoro-3-methylbenzoic acid, detailing its IUPAC name and known synonyms.

IUPAC Name

The formal name of the compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards is This compound . This name is derived from the structure of the molecule, which consists of a benzoic acid core substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 3 position of the benzene ring.

Synonyms

Based on a comprehensive review of chemical databases and scientific literature, there are no widely recognized or commonly used synonyms for this compound. The compound is typically referred to by its IUPAC name in technical and commercial contexts.

While other isomers, such as 2,3-Difluoro-4-methylbenzoic acid and 2,6-Difluoro-3-methylbenzoic acid, are documented, this compound itself appears to be less common, and consequently, has not acquired alternative names.

Data Summary

For clarity and ease of comparison, the nomenclature data is summarized in the table below.

PropertyValue
IUPAC Name This compound
Common Synonyms None identified

Methodological & Application

Application Notes and Protocols for 2,4-Difluoro-3-methylbenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-difluoro-3-methylbenzoic acid and its derivatives as key intermediates in the synthesis of pharmaceutical compounds, with a specific focus on the fluoroquinolone antibiotic, Garenoxacin. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate research and development in medicinal chemistry.

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document outlines the application of a closely related and commercially significant derivative, 2,4-difluoro-3-hydroxybenzoic acid, in the synthesis of Garenoxacin, a potent, broad-spectrum antibiotic.

Application in the Synthesis of Garenoxacin

Garenoxacin is a des-F(6)-quinolone antibiotic known for its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its complex molecular structure necessitates a multi-step synthesis, where 2,4-difluoro-3-hydroxybenzoic acid is a crucial starting material for the construction of the quinolone core.[2]

Key Intermediates in Garenoxacin Synthesis:

The synthesis of Garenoxacin from 2,4-difluoro-3-hydroxybenzoic acid involves the preparation of several key intermediates. The table below summarizes these intermediates and their roles in the synthetic pathway.

IntermediateCAS NumberRole in Synthesis
2,4-Difluoro-3-hydroxybenzoic acid91659-08-4Starting material for the quinolone core.
Methyl 2,4-difluoro-3-hydroxybenzoate194804-80-3Esterified form of the starting material.[3]
2,4-Dibromo-3-difluoromethoxy benzoic acidN/AA key precursor for the quinolone core, formed through bromination and difluoromethoxylation.
Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate194805-07-7The fully formed quinolone core, ready for coupling with the isoindole moiety.[4]
(R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindoleN/AThe boronic ester of the isoindole side chain, used in the Suzuki coupling reaction.[4]
Garenoxacin194804-75-6The final active pharmaceutical ingredient.[1]

Experimental Protocols: A Representative Synthesis of Garenoxacin

The following is a representative multi-step synthesis of Garenoxacin, compiled from various sources to provide a comprehensive workflow. This protocol starts with the synthesis of the quinolone core from a derivative of 2,4-difluoro-3-hydroxybenzoic acid, followed by the preparation of the isoindole moiety and their final coupling.

The formation of the quinolone core is a critical part of the synthesis. The following workflow is based on the use of 2,4-dibromo-3-hydroxybenzoic acid, a close analog of the target starting material.

Garenoxacin_Quinolone_Core_Synthesis A 2,4-Dibromo-3- hydroxybenzoic acid B Methyl 2,4-dibromo-3- hydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2,4-dibromo-3- (difluoromethoxy)benzoate B->C Difluoromethoxylation (CHClF2, K2CO3) D 2,4-Dibromo-3- (difluoromethoxy)benzoic acid C->D Hydrolysis (NaOH, H2O) E Ethyl 2-(2,4-dibromo-3- (difluoromethoxy)benzoyl)-3- cyclopropylaminoacrylate D->E Multi-step process including reaction with ethyl 3- (dimethylamino)acrylate and cyclopropylamine F Ethyl 7-bromo-1-cyclopropyl-8- (difluoromethoxy)-4-oxo-1,4- dihydroquinoline-3-carboxylate E->F Cyclization (K2CO3, DMF)

Caption: Synthetic workflow for the quinolone core of Garenoxacin.

Protocol 1: Synthesis of Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Esterification: 2,4-Dibromo-3-hydroxybenzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 2,4-dibromo-3-hydroxybenzoate.

  • Difluoromethoxylation: The resulting ester is then reacted with chlorodifluoromethane (CHClF2) in the presence of a base such as potassium carbonate to introduce the difluoromethoxy group.

  • Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, followed by acidification.

  • Acrylate Formation: The carboxylic acid is converted to the corresponding acyl chloride and then reacted with ethyl 3-(dimethylamino)acrylate. The resulting intermediate is then treated with cyclopropylamine to yield ethyl 2-(2,4-dibromo-3-(difluoromethoxy)benzoyl)-3-cyclopropylaminoacrylate.

  • Cyclization: The final cyclization to the quinolone core is achieved by heating the acrylate derivative in a solvent like DMF with a base such as potassium carbonate. A yield of 95% for this cyclization step has been reported for a similar substrate.[5]

The chiral isoindole side chain is prepared separately as a boronic ester derivative to facilitate the subsequent Suzuki coupling.

Garenoxacin_Isoindole_Synthesis G (R)-6-bromo-3-methyl- 2,3-dihydro-1H-isoindol-1-one H (R)-3-methyl-6-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-2,3- dihydro-1H-isoindol-1-one G->H Borylation (Bis(pinacolato)diboron, Pd catalyst)

Caption: Synthesis of the isoindole boronic ester intermediate.

Protocol 2: Synthesis of (R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole

  • Borylation: The starting material, (R)-6-bromo-3-methyl-2,3-dihydro-1H-isoindol-1-one, undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to yield the desired boronic ester intermediate.

The final steps involve the coupling of the two key fragments followed by hydrolysis and reduction.

Garenoxacin_Final_Assembly I Ethyl 7-bromo-1-cyclopropyl-8- (difluoromethoxy)-4-oxo-1,4- dihydroquinoline-3-carboxylate K Coupled Intermediate I->K Suzuki Coupling (Pd catalyst, base) J (R)-3-methyl-6-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-2,3- dihydro-1H-isoindol-1-one J->K L Hydrolyzed Intermediate K->L Hydrolysis (NaOH, H2O) M Garenoxacin L->M Reduction

Caption: Final assembly of Garenoxacin via Suzuki coupling.

Protocol 3: Suzuki Coupling, Hydrolysis, and Reduction

  • Suzuki Coupling: The quinolone core (from Protocol 1) and the isoindole boronic ester (from Protocol 2) are coupled using a palladium catalyst and a base in a suitable solvent system.

  • Hydrolysis: The ester group of the coupled product is hydrolyzed to the carboxylic acid using standard basic conditions.

  • Reduction: The final step involves the reduction of a carbonyl group on the isoindole moiety to yield Garenoxacin.

Mechanism of Action of Garenoxacin

Garenoxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, Garenoxacin traps the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Garenoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Garenoxacin Garenoxacin DNA_Gyrase DNA Gyrase Garenoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Garenoxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Leads to Topo_IV->DNA_Replication Required for Topo_IV->DNA_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of Garenoxacin.

Conclusion

This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical molecules. The provided application notes and protocols for the synthesis of Garenoxacin highlight the importance of these building blocks in the development of modern antibiotics. The detailed workflows and mechanism of action diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes: The Role of 2,4-Difluoro-3-methylbenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluoro-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of agrochemicals. Its specific substitution pattern, featuring two fluorine atoms and a methyl group on the benzene ring, imparts unique properties to the final active ingredients, influencing their biological activity, metabolic stability, and environmental fate. This document provides an overview of the application of this compound in the synthesis of modern agrochemicals, with a focus on pyridine-based herbicides.

Application in Herbicide Synthesis: Picolinate Herbicides

A significant application of this compound and its derivatives is in the synthesis of picolinic acid herbicides. These herbicides are a class of synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth and ultimately, death of susceptible broadleaf weeds. The fluorine and methyl substitutions from the starting material are often incorporated into the final herbicide structure to enhance its efficacy and selectivity.

While direct synthesis pathways from this compound to a specific commercial herbicide are proprietary and not always publicly disclosed in full detail, the scientific literature and patent landscape indicate its role as a precursor to key pyridine intermediates. For the purpose of these application notes, we will focus on a representative synthesis of a 4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinic acid herbicide, a class of molecules known for their potent herbicidal activity.

Experimental Protocols

The following protocols describe a plausible synthetic route from a derivative of this compound to a picolinate herbicide.

Protocol 1: Synthesis of a Key Intermediate - 2-Amino-4,6-difluoro-3-methylbenzonitrile

This protocol outlines the conversion of a benzoic acid derivative to a crucial benzonitrile intermediate.

  • Materials:

    • 2,4-Difluoro-3-methylbenzamide (derived from this compound)

    • Dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride)

    • Anhydrous solvent (e.g., dichloromethane, toluene)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Difluoro-3-methylbenzamide in the anhydrous solvent.

    • Slowly add the dehydrating agent to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-Amino-4,6-difluoro-3-methylbenzonitrile.

Protocol 2: Synthesis of a Substituted Picolinic Acid Herbicide

This protocol describes the multi-step synthesis of a picolinate herbicide from the benzonitrile intermediate.

  • Materials:

    • 2-Amino-4,6-difluoro-3-methylbenzonitrile

    • Chlorinating agent (e.g., N-chlorosuccinimide)

    • Substituted arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., potassium carbonate)

    • Solvent mixture (e.g., toluene/ethanol/water)

    • Hydrolyzing agent (e.g., sodium hydroxide)

    • Hydrochloric acid

  • Procedure:

    • Chlorination: React the benzonitrile intermediate with a chlorinating agent to introduce a chlorine atom at the desired position on the pyridine ring precursor.

    • Suzuki Coupling: Perform a Suzuki coupling reaction between the chlorinated intermediate and a substituted arylboronic acid in the presence of a palladium catalyst and a base to introduce the aryl group.

    • Hydrolysis: Hydrolyze the nitrile group of the resulting compound to a carboxylic acid using a strong base.

    • Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the final picolinic acid herbicide.

    • Purification: Filter, wash, and dry the precipitate. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a representative picolinate herbicide.

StepReactantProductYield (%)Purity (%)
Nitrile Synthesis2,4-Difluoro-3-methylbenzamide2-Amino-4,6-difluoro-3-methylbenzonitrile85-95>98
Picolinate Synthesis2-Amino-4,6-difluoro-3-methylbenzonitrile4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinic acid60-75>97

Mode of Action: Synthetic Auxin Herbicides

Picolinate herbicides, synthesized using intermediates derived from this compound, act as synthetic auxins. The mode of action involves several key steps:

  • Absorption and Translocation: The herbicide is absorbed by the leaves and roots of the weed and translocated throughout the plant via the xylem and phloem.

  • Binding to Auxin Receptors: In the plant cells, the herbicide binds to auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box).

  • Formation of a Co-receptor Complex: This binding promotes the formation of a co-receptor complex with an Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressor protein.

  • Ubiquitination and Degradation of Aux/IAA: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.

  • Activation of Auxin-Responsive Genes: The degradation of the Aux/IAA repressor derepresses the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

  • Uncontrolled Growth: The over-activation of these genes leads to a cascade of physiological effects, including epinastic growth (twisting and curling of stems and leaves), cell division and elongation disruption, and ultimately, plant death.

Visualizations

Synthesis_Workflow A 2,4-Difluoro-3- methylbenzoic acid B Amidation A->B C 2,4-Difluoro-3- methylbenzamide B->C D Dehydration C->D E 2-Amino-4,6-difluoro- 3-methylbenzonitrile D->E F Cyclization/ Chlorination E->F G Chlorinated Pyridine Intermediate F->G H Suzuki Coupling G->H I Substituted Pyridine Intermediate H->I J Hydrolysis I->J K Picolinate Herbicide J->K

Caption: Synthetic workflow for a picolinate herbicide.

Signaling_Pathway cluster_cell Plant Cell Herbicide Picolinate Herbicide Receptor Auxin Receptor (TIR1/AFB) Herbicide->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Forms complex with SCF SCF Complex AuxIAA->SCF Recruited to Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF Auxin Response Factor AuxIAA->ARF Inhibits Ub Ubiquitin SCF->Ub Adds Ub->AuxIAA Proteasome->ARF Relieves inhibition of Genes Auxin-Responsive Genes ARF->Genes Activates Growth Uncontrolled Growth Genes->Growth

Caption: Mode of action of synthetic auxin herbicides.

Application Notes and Protocols: 2,4-Difluoro-3-methylbenzoic Acid as a Versatile Building Block for Novel Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-Difluoro-3-methylbenzoic acid in the synthesis of novel quinolone antibiotics. This document outlines a strategic synthetic pathway, from the initial functional group transformation of the benzoic acid to the construction of the core quinolone scaffold and subsequent derivatization. The protocols provided are based on established chemical principles and analogous transformations reported in the scientific literature.

Introduction

Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections, exhibiting a broad spectrum of activity by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] The continuous evolution of antibiotic resistance necessitates the development of new quinolone derivatives with improved efficacy and pharmacological profiles. The strategic incorporation of fluorine and methyl groups on the foundational phenyl ring can significantly influence the biological activity, metabolic stability, and overall potency of the resulting antibiotic. This compound serves as a valuable and specialized starting material, introducing a unique substitution pattern that can lead to the discovery of next-generation quinolone therapeutics.

Synthetic Strategy Overview

The synthesis of quinolone antibiotics from this compound involves a multi-step sequence. The key strategic transformations include:

  • Conversion of the Carboxylic Acid to an Aniline: The initial and crucial step is the conversion of the benzoic acid's carboxylic group into an amino group to furnish 2,4-difluoro-3-methylaniline. This transformation can be achieved through several classic name reactions, including the Curtius, Schmidt, or Hofmann rearrangements.

  • Construction of the Quinolone Core: The resulting aniline derivative is then subjected to the Gould-Jacobs reaction. This involves condensation with a suitable three-carbon component, typically diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization to form the fundamental 4-hydroxyquinoline-3-carboxylate scaffold.

  • N-Alkylation and C-7 Functionalization: The quinolone core is subsequently N-alkylated, often with a cyclopropyl group which is a common feature in many potent quinolones. The final step involves a nucleophilic aromatic substitution at the C-7 position with various cyclic amines (e.g., piperazine derivatives) to introduce functionalities that modulate the antibacterial spectrum and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoro-3-methylaniline from this compound via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with one less carbon atom.[3][4]

Step 1a: Synthesis of 2,4-Difluoro-3-methylbenzoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,4-Difluoro-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of 2,4-Difluoro-3-methylbenzoyl azide

  • Dissolve the crude 2,4-Difluoro-3-methylbenzoyl chloride in anhydrous acetone.

  • Add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzoyl azide. Caution: Acyl azides can be explosive and should be handled with care.

Step 1c: Curtius Rearrangement to 2,4-Difluoro-3-methylaniline

  • Dissolve the 2,4-Difluoro-3-methylbenzoyl azide in anhydrous toluene.

  • Heat the solution to reflux (around 110 °C) until the evolution of nitrogen gas ceases (typically 1-2 hours). This step forms the isocyanate intermediate.

  • Cool the reaction mixture and add a solution of hydrochloric acid (10% v/v).

  • Heat the biphasic mixture to reflux for 2-4 hours to hydrolyze the isocyanate.

  • Cool the reaction to room temperature and basify with a concentrated sodium hydroxide solution until pH > 10.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,4-Difluoro-3-methylaniline.

Protocol 2: Synthesis of the Quinolone Core via Gould-Jacobs Reaction

Step 2a: Condensation of 2,4-Difluoro-3-methylaniline with Diethyl Ethoxymethylenemalonate (DEEMM)

  • In a round-bottom flask, mix 2,4-Difluoro-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-110 °C for 2-3 hours.

  • Monitor the reaction by TLC until the aniline is consumed.

  • The resulting adduct, diethyl 2-((2,4-difluoro-3-methylphenyl)amino)methylenemalonate, is typically a viscous oil or low-melting solid and can be used directly in the next step.

Step 2b: Thermal Cyclization to Ethyl 6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Add the crude adduct from the previous step to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to 240-260 °C with vigorous stirring for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with hexane or petroleum ether to facilitate further precipitation.

  • Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum to yield the quinolone core.

Protocol 3: N-Cyclopropylation and C-7 Functionalization

Step 3a: N-Cyclopropylation

  • Suspend the ethyl 6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (2.0 eq) and cyclopropyl bromide (1.5 eq).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, pour it into water, and extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the N-cyclopropylated product.

Step 3b: Hydrolysis of the Ester

  • Dissolve the N-cyclopropylated ester in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 1-cyclopropyl-6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step 3c: Nucleophilic Aromatic Substitution at C-7 (Example with Piperazine)

  • In a suitable solvent such as pyridine or DMSO, dissolve 1-cyclopropyl-6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) and piperazine (or a desired derivative, 1.2 eq).

  • Heat the reaction mixture at 120-140 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Adjust the pH to 7-8 with a suitable acid or base to precipitate the final product.

  • Filter the solid, wash with water and then with a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Data Presentation

StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)M.P. (°C)
1c 2,4-Difluoro-3-methylaniline2,4-Difluoro-3-methylbenzoyl azideToluene, HClToluene/Water1103-575-8545-48
2b Ethyl 6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylateDiethyl 2-((2,4-difluoro-3-methylphenyl)amino)methylenemalonateDiphenyl etherDiphenyl ether2500.5-180-90>300
3c 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid1-Cyclopropyl-6,8-difluoro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidPiperazinePyridine1308-1260-75220-225

Note: The data presented in this table are representative values based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_conversion Amine Synthesis cluster_core_synthesis Quinolone Core Formation cluster_modification Final Modifications start 2,4-Difluoro-3- methylbenzoic Acid rearrangement Curtius/Schmidt/ Hofmann Rearrangement start->rearrangement 1. Activation aniline 2,4-Difluoro-3- methylaniline rearrangement->aniline 2. Rearrangement & Hydrolysis gould_jacobs Gould-Jacobs Reaction (Condensation & Cyclization) aniline->gould_jacobs 3. DEEMM quinolone_core Quinolone-3-carboxylate Core gould_jacobs->quinolone_core 4. Heat modification N-Alkylation & C-7 Substitution quinolone_core->modification 5. Alkylating agent & Amine final_product Final Quinolone Antibiotic modification->final_product

Caption: Synthetic workflow for quinolone antibiotics from this compound.

Mechanism of Quinolone Action

Quinolone antibiotics function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. Quinolones stabilize the complex between DNA gyrase and the cleaved DNA, preventing the re-ligation of the DNA strands.[6]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (unlinking) the daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of the newly replicated chromosomes into the daughter cells.

The stabilization of the enzyme-DNA cleavage complex by quinolones leads to the accumulation of double-strand DNA breaks, which triggers a cascade of cellular events ultimately leading to bacterial cell death.

Quinolone_Mechanism cluster_process Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_inhibition Quinolone Action cluster_outcome Cellular Consequences DNA_Replication DNA Replication Fork Progression Supercoiling Positive Supercoiling Ahead of Fork DNA_Replication->Supercoiling Decatenation Separation of Daughter Chromosomes DNA_Replication->Decatenation DNA_Gyrase DNA Gyrase (removes positive supercoils) Supercoiling->DNA_Gyrase target for Topo_IV Topoisomerase IV (decatenates chromosomes) Decatenation->Topo_IV requires Complex_Gyrase Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Complex_Gyrase forms Complex_TopoIV Stabilized Topo IV-DNA Cleavage Complex Topo_IV->Complex_TopoIV forms Quinolone Quinolone Antibiotic Quinolone->DNA_Gyrase Quinolone->Topo_IV DSBs Double-Strand DNA Breaks Complex_Gyrase->DSBs Complex_TopoIV->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Mechanism of action of quinolone antibiotics on bacterial DNA replication.

References

Application Notes and Protocols for the Nitration and Reduction of Difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nitration of difluorobenzoic acid derivatives and the subsequent reduction of the resulting nitro compounds to form amino-difluorobenzoic acids. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation in organic synthesis. The subsequent reduction of the nitro group to an amine provides a key functional group for further molecular elaboration. For difluorobenzoic acids, the fluorine and carboxylic acid substituents influence the regioselectivity of the nitration reaction and the conditions required for both the nitration and reduction steps. Careful control of reaction parameters is crucial for achieving high yields and purity.

Nitration of Difluorobenzoic Acid Derivatives

The nitration of difluorobenzoic acids is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the aromatic ring, often requiring forcing conditions for the reaction to proceed efficiently.

General Experimental Protocol: Nitration

A representative procedure for the nitration of a difluorobenzoic acid is detailed below, adapted from a similar transformation of a halogenated analogue.[1]

Materials:

  • Difluorobenzoic acid derivative (e.g., 2,4-difluorobenzoic acid)

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add the difluorobenzoic acid to a pre-cooled mixture of concentrated sulfuric acid.

  • Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of the difluorobenzoic acid, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitro-difluorobenzoic acid product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.

Reduction of Nitro-Difluorobenzoic Acid Derivatives

The reduction of the nitro group to an amine is a critical step. Several methods are available, with the choice depending on the presence of other functional groups and the desired selectivity. Common methods include catalytic hydrogenation and reduction with metals in acidic media.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst.

General Experimental Protocol: Catalytic Hydrogenation [1]

Materials:

  • Nitro-difluorobenzoic acid derivative

  • Palladium on Carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filtration aid (e.g., Celite)

Procedure:

  • To a solution of the nitro-difluorobenzoic acid derivative in a suitable solvent such as methanol or ethanol in a hydrogenation flask, add a catalytic amount of Pd/C.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amino-difluorobenzoic acid, which can be further purified by recrystallization.

Method 2: Reduction with Iron in Acidic Medium

Reduction with iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classical and cost-effective method.

General Experimental Protocol: Fe/HCl Reduction

Materials:

  • Nitro-difluorobenzoic acid derivative

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate or Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend the nitro-difluorobenzoic acid derivative and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid dropwise.

  • Continue to reflux the reaction mixture, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the iron salts.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Neutralize the aqueous layer with a sodium bicarbonate or sodium hydroxide solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino-difluorobenzoic acid.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the nitration and reduction of difluorobenzoic acid derivatives and related compounds.

Starting Material Nitrating Agent Solvent/Catalyst Temp (°C) Time (h) Product Yield (%) Reference
2,4-Difluoro-3-chlorobenzoic acidConc. HNO₃/Conc. H₂SO₄-rt-3-Chloro-2,4-difluoro-5-nitrobenzoic acid94[1]
2,6-Dichlorobenzoic acidFuming HNO₃/Conc. H₂SO₄-rt52,6-Dichloro-3-nitrobenzoic acid94.5CN106083599A

Table 1: Summary of Nitration Reactions

Starting Material Reducing Agent Catalyst/Solvent Temp (°C) Time (h) Product Yield (%) Reference
Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoateH₂Pd/C in Methanolrt-Ethyl 5-amino-3-chloro-2,4-difluorobenzoate97[1]
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzeneH₂ (1 atm)10% Pd/C in Ethanolrtovernight4-Amino-2,6-difluorophenol95ChemicalBook CB7745953
4-Nitro-2,6-difluorophenolH₂ (0.3-0.4 MPa)5% Pd/C in Methanol60-703-54-Amino-2,6-difluorophenol89.7ChemicalBook CB7745953

Table 2: Summary of Nitro Reduction Reactions

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the nitration and reduction processes.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start reagents Mix Difluorobenzoic Acid and Conc. H2SO4 start->reagents nitrating_mix Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) start->nitrating_mix reaction Slowly add Nitrating Mixture to Difluorobenzoic Acid Solution (Maintain low temperature) reagents->reaction nitrating_mix->reaction stir Stir at controlled temperature (Monitor by TLC/HPLC) reaction->stir quench Pour onto Ice stir->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry product Nitro-Difluorobenzoic Acid dry->product

Caption: Experimental workflow for the nitration of difluorobenzoic acid.

Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up start Start setup Dissolve Nitro-Difluorobenzoic Acid in Solvent and Add Catalyst (e.g., Pd/C) start->setup hydrogenate Evacuate and Fill with H2 (Stir under H2 atmosphere) setup->hydrogenate filter Filter through Celite to remove Catalyst hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization (if necessary) concentrate->purify product Amino-Difluorobenzoic Acid purify->product

Caption: Experimental workflow for the catalytic hydrogenation of nitro-difluorobenzoic acid.

References

Application Notes and Protocols for the Derivatization of 2,4-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the carboxylic acid group of 2,4-Difluoro-3-methylbenzoic acid. This versatile building block is of interest in medicinal chemistry and materials science, and its derivatization into esters, amides, and other functional groups is crucial for the development of novel compounds. The following protocols have been compiled and adapted from established synthetic methodologies for analogous compounds.

Introduction

This compound possesses a carboxylic acid functional group that can be readily modified to create a diverse range of derivatives. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxylic acid. This document outlines two primary strategies for its derivatization:

  • Activation via Acyl Chloride Formation: The carboxylic acid is converted to a highly reactive acyl chloride intermediate, which can then be coupled with a wide variety of nucleophiles (alcohols, amines, etc.).

  • Direct Coupling Reactions: The carboxylic acid is reacted directly with a nucleophile in the presence of a coupling agent, offering a milder alternative to the acyl chloride method.

These methods enable the synthesis of esters and amides, which are key functional groups in many pharmaceutical and biologically active molecules.

Data Presentation

The following tables summarize expected yields for the derivatization of this compound based on protocols for structurally similar compounds. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Expected Yields for the Synthesis of 2,4-Difluoro-3-methylbenzoyl Chloride

ReagentSolventTemperatureTypical Yield (%)Reference
Thionyl Chloride (SOCl₂)Neat or Dichloromethane (DCM)Reflux>90Adapted from[1][2]
Oxalyl ChlorideDichloromethane (DCM) with catalytic DMFRoom Temperature>95Adapted from[3][4]

Table 2: Expected Yields for Amide Formation from this compound

MethodCoupling AgentsBaseSolventTypical Yield (%)Reference
From Acyl Chloride-Pyridine or TriethylamineDichloromethane (DCM)85-95General Knowledge
Direct CouplingEDC, HOBtDIPEADichloromethane (DCM)70-90Adapted from[5]

Table 3: Expected Yields for Methyl Ester Formation from this compound

MethodCatalystAlcoholTemperatureTypical Yield (%)Reference
From Acyl Chloride-MethanolRoom Temperature>90General Knowledge
Fischer EsterificationSulfuric Acid (H₂SO₄)MethanolReflux80-90Adapted from[6][7]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoro-3-methylbenzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride, a versatile intermediate for further derivatization.

Method A: Using Thionyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with aqueous sodium hydroxide).

  • Reagent Addition: To the flask, add this compound (1.0 eq). Slowly add an excess of thionyl chloride (SOCl₂, 2.0-5.0 eq). A suitable solvent such as dichloromethane (DCM) can be used, or the reaction can be run neat.

  • Reaction: Heat the mixture to reflux (approximately 80°C if neat) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude 2,4-Difluoro-3-methylbenzoyl chloride can often be used directly in the next step. If necessary, it can be purified by vacuum distillation.

Method B: Using Oxalyl Chloride

  • Reaction Setup: In a fume hood, to a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Slowly add oxalyl chloride (1.2-1.5 eq) to the suspension. Then, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Vigorous gas evolution (CO₂, CO, and HCl) will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

Protocol 2: Synthesis of N-Aryl/Alkyl-2,4-difluoro-3-methylbenzamide from Acyl Chloride
  • Reaction Setup: In a fume hood, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of freshly prepared 2,4-Difluoro-3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or flash column chromatography.

Protocol 3: Direct Synthesis of N-Aryl/Alkyl-2,4-difluoro-3-methylbenzamide using EDC Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent for the direct formation of an amide bond.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Dissolve the solids in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.0 eq). Slowly add EDC hydrochloride (1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the organic solvent used. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 4: Synthesis of Methyl 2,4-difluoro-3-methylbenzoate

Method A: From Acyl Chloride

  • Reaction Setup: In a fume hood, dissolve freshly prepared 2,4-Difluoro-3-methylbenzoyl chloride (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often exothermic.

  • Work-up: Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be further purified by distillation or chromatography if necessary.

Method B: Fischer Esterification

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography or distillation.

Visualizations

Derivatization_Workflow 2,4-Difluoro-3-methylbenzoic_acid 2,4-Difluoro-3- methylbenzoic Acid Acyl_Chloride 2,4-Difluoro-3- methylbenzoyl Chloride 2,4-Difluoro-3-methylbenzoic_acid->Acyl_Chloride SOCl₂ or (COCl)₂/DMF Amide N-substituted-2,4-difluoro- 3-methylbenzamide 2,4-Difluoro-3-methylbenzoic_acid->Amide R¹R²NH, EDC/HOBt Ester Alkyl 2,4-difluoro- 3-methylbenzoate 2,4-Difluoro-3-methylbenzoic_acid->Ester R'OH, H⁺ Acyl_Chloride->Amide R¹R²NH Acyl_Chloride->Ester R'OH

Caption: General workflows for the derivatization of this compound.

Amide_Coupling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea Tetrahedral_Intermediate Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Intermediate + Amine R¹R²NH Amine->Tetrahedral_Intermediate Amide_Product Amide (R-CONR¹R²) Tetrahedral_Intermediate->Amide_Product Urea_Byproduct Urea Byproduct Tetrahedral_Intermediate->Urea_Byproduct

Caption: Simplified signaling pathway for EDC-mediated amide bond formation.

References

Application Notes and Protocols for 2,4-Difluoro-3-methylbenzoic Acid in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the use of 2,4-Difluoro-3-methylbenzoic acid and its derivatives in the context of Grignard reactions. Due to the acidic nature of the carboxylic acid functional group, which is incompatible with Grignard reagents, direct reaction is not feasible. Instead, this document outlines two primary applications: the synthesis of this compound via Grignard carboxylation, and the synthesis of aryl ketones from a nitrile derivative of the parent acid.

Application 1: Synthesis of this compound via Grignard Carboxylation

This protocol details the formation of a Grignard reagent from a suitable precursor, 1-bromo-2,4-difluoro-3-methylbenzene, and its subsequent reaction with carbon dioxide (dry ice) to yield this compound. This method is a fundamental approach for the preparation of aryl carboxylic acids.

Reaction Data
ParameterValue
Starting Material 1-bromo-2,4-difluoro-3-methylbenzene
Key Reagents Magnesium turnings, Dry Ice (solid CO₂)
Solvent Anhydrous Diethyl Ether or THF
Typical Reaction Time 2-4 hours
Typical Yield 70-85%
Purity Analysis ¹H NMR, ¹³C NMR, LC-MS
Experimental Protocol

1. Preparation of the Grignard Reagent:

  • All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromo-2,4-difluoro-3-methylbenzene (1 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is typically indicated by a color change and gentle refluxing of the solvent. Gentle warming may be required if the reaction does not start.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Carboxylation:

  • Crush a sufficient amount of dry ice (solid CO₂, approximately 3-4 equivalents) and place it in a separate, dry beaker.

  • Slowly pour the freshly prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. This inverse addition minimizes the formation of ketone byproducts[1].

  • The reaction mixture will solidify. Allow the excess dry ice to sublime.

3. Work-up and Purification:

  • Once the mixture has reached room temperature, slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • To purify the carboxylic acid, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer, while non-acidic organic impurities will remain in the organic phase.

  • Separate the aqueous layer and carefully acidify it with concentrated HCl until the this compound precipitates out.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The purity of the product can be assessed by melting point determination and spectroscopic methods.

Workflow Diagram

grignard_synthesis_workflow start Start: Oven-dried glassware prep_grignard Prepare Grignard Reagent: - Mg turnings + I₂ - Add 1-bromo-2,4-difluoro-3-methylbenzene in ether start->prep_grignard carboxylation Carboxylation: - Pour Grignard reagent onto excess dry ice prep_grignard->carboxylation workup Work-up: - Quench with dilute HCl - Extract with ether carboxylation->workup purification Purification: - Base extraction (NaHCO₃) - Acidification (HCl) - Filtration and drying workup->purification end_product Product: This compound purification->end_product

Workflow for the synthesis of this compound.

Application 2: Synthesis of Aryl Ketones from 2,4-Difluoro-3-methylbenzonitrile

This protocol describes a two-step process beginning with the conversion of this compound to the corresponding nitrile, followed by the reaction of the nitrile with a Grignard reagent to produce an aryl ketone. This is a versatile method for the synthesis of ketones from carboxylic acids.

Reaction Data
ParameterStep 1: Nitrile FormationStep 2: Ketone Synthesis
Starting Material This compound2,4-Difluoro-3-methylbenzonitrile
Key Reagents SOCl₂, NH₄OHGrignard Reagent (e.g., Phenylmagnesium bromide)
Solvent Toluene, Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THF
Typical Reaction Time 4-6 hours2-3 hours
Typical Yield 80-90% (for nitrile)65-80% (for ketone)
Purity Analysis IR, ¹H NMR¹H NMR, ¹³C NMR, LC-MS
Experimental Protocol

Step 1: Synthesis of 2,4-Difluoro-3-methylbenzonitrile

  • Part A: Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in toluene. Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.

  • Part B: Amide Formation and Dehydration: Cool the crude acyl chloride in an ice bath. Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) with vigorous stirring. The corresponding amide will precipitate. Collect the amide by filtration, wash with cold water, and dry. The crude amide can then be dehydrated to the nitrile using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or by heating with a catalyst. A common method is to heat the amide with P₂O₅ in an inert solvent.

Step 2: Synthesis of (2,4-Difluoro-3-methylphenyl)(phenyl)methanone

  • Part A: Grignard Reagent Preparation: Prepare the desired Grignard reagent (e.g., Phenylmagnesium bromide from bromobenzene and magnesium) in anhydrous diethyl ether or THF as described in Application 1.

  • Part B: Reaction with Nitrile: In a separate, dry, three-necked flask, dissolve 2,4-Difluoro-3-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent solution to the nitrile solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC.

  • Part C: Hydrolysis and Purification: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M H₂SO₄ or HCl). This will hydrolyze the intermediate imine to the desired ketone[2][3].

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ketone can be purified by column chromatography on silica gel or by recrystallization.

Reaction Pathway Diagram

ketone_synthesis_pathway cluster_grignard Grignard Reaction benzoic_acid This compound acyl_chloride Acyl Chloride Intermediate benzoic_acid->acyl_chloride 1. SOCl₂ amide Amide Intermediate acyl_chloride->amide 2. NH₄OH nitrile 2,4-Difluoro-3-methylbenzonitrile amide->nitrile 3. Dehydration (e.g., P₂O₅) imine_salt Intermediate Imine Salt nitrile->imine_salt + Grignard Reagent grignard Grignard Reagent (e.g., PhMgBr) ketone Aryl Ketone Product imine_salt->ketone 4. H₃O⁺ Hydrolysis

Synthetic pathway from the benzoic acid to an aryl ketone.

References

Catalytic Pathways to Fluorinated Aromatics: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine into aromatic scaffolds is a pivotal strategy in modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, the development of efficient and selective methods for the synthesis of fluorinated aromatic compounds is of paramount importance. This document provides detailed application notes and experimental protocols for key catalytic methods used in the synthesis of these valuable compounds, targeting researchers, scientists, and drug development professionals.

Application Notes: An Overview of Catalytic Methods

The synthesis of fluorinated aromatic compounds has evolved from harsh, classical methods like the Balz-Schiemann reaction to more sophisticated and milder catalytic approaches. Modern catalysis offers greater functional group tolerance, improved regioselectivity, and access to a broader range of fluorinated motifs. The primary catalytic strategies employed today include palladium-, copper-, and nickel-catalyzed reactions, as well as photoredox and electrochemical methods.

  • Palladium-Catalyzed Fluorination: Palladium catalysis is a powerful tool for C-H fluorination and the cross-coupling of aryl (pseudo)halides with fluoride sources. A significant challenge in this area has been the difficult Ar-F reductive elimination from the palladium center. The development of specialized bulky, electron-rich phosphine ligands has been crucial in overcoming this hurdle, enabling the efficient synthesis of aryl fluorides from readily available starting materials like aryl triflates and bromides.[1]

  • Copper-Catalyzed Fluorination: Copper catalysts are cost-effective and have demonstrated broad utility in aromatic fluorination. These methods include directing group-assisted C-H fluorination, the fluorination of aryl iodides, and a wide array of trifluoromethylation, difluoroalkylation, and monofluoroalkylation reactions.[2][3] Both thermal and photochemical copper-mediated processes have been developed, expanding the toolkit for chemists.[4]

  • Nickel-Catalyzed Fluorination: Nickel catalysis has emerged as a powerful method for the activation of strong C-F bonds, enabling the cross-coupling of aryl fluorides with various partners, including organozinc and organoboron reagents.[5][6] This approach is particularly valuable for the late-stage functionalization of already fluorinated aromatics.

  • Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the synthesis of fluorinated aromatics by providing a mild and versatile platform for a wide range of transformations.[7][8] This method utilizes photocatalysts (either metal complexes or organic dyes) that, upon light absorption, can initiate single-electron transfer processes to generate reactive radical intermediates. This strategy is compatible with a vast array of functional groups and has been successfully applied to introduce fluorine, trifluoromethyl, and other fluoroalkyl groups into diverse aromatic systems.[7][8]

  • Electrochemical Fluorination: Electrochemical methods offer a "green" and reagent-economical alternative for the synthesis of fluorinated aromatic compounds.[9] By using electricity to drive the fluorination reaction, the need for harsh chemical oxidants or reductants can be circumvented. The Simons process, for example, is an industrial method for perfluorination, while modern developments focus on selective partial fluorination in organic media.[10][11]

Data Presentation: Comparison of Catalytic Methods

The choice of catalytic method often depends on the desired transformation, substrate scope, and functional group tolerance. The following tables provide a summary of quantitative data for different catalytic approaches to facilitate comparison.

Table 1: Comparison of Catalytic Methods for Aromatic Trifluoromethylation

Catalytic SystemSubstrateCF3 SourceCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
CuI / 1,10-phenanthroline4-IodoanisoleTMSCF310DMF10085[7]
Cu(OAc)24-Methoxyphenylboronic acidTMSCF310DMFRT78[7]
[Ru(phen)3]Cl2 (Photoredox)AnisoleCF3SO2Cl1CH3CN/H2ORT76[8]
Ni(PCy3)2Cl24-Fluorotoluene(CF3)2Zn5NMP12088[5]
Co(III)-salen (Photocatalyst)BenzeneUmemoto's Reagent5CH3CNRT18[12]

Table 2: Comparison of Catalytic Methods for Aromatic Monofluorination

Catalytic SystemSubstrateFluorine SourceCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Pd(OAc)2 / AdBrettPhos4-Trifluoromethylphenyl triflateCsF2Toluene12085[13]
CuI / AgF8-Aminoquinoline benzamideAgF10DMF12075[2]
Acridinium dye (Photoredox)Diphenyl ether[18F]F-1CH3CNRT17[10]
Electrochemical (Pt anode)BenzeneEt3N·3HFN/ACH3CNRT30-40[14]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of fluorinated aromatic compounds.

Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol describes the trifluoromethylation of an aryl iodide using a copper(I) catalyst and trimethyl(trifluoromethyl)silane (TMSCF3).[5]

Materials:

  • Aryl iodide (e.g., 4-iodoanisole) (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36.0 mg)

  • Potassium carbonate (K2CO3) (2.0 mmol, 276 mg)

  • Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol, 0.22 mL)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating block

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the aryl iodide (1.0 mmol) to the Schlenk tube.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add TMSCF3 (0.22 mL, 1.5 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Protocol 2: Photoredox-Catalyzed C-H Trifluoromethylation of an Arene

This protocol details a visible-light-mediated trifluoromethylation of an unactivated arene using a ruthenium-based photocatalyst.[15]

Materials:

  • Arene (e.g., N-phenylpyrrole) (0.5 mmol)

  • [Ru(bpy)3]Cl2 (Ruthenium(II) tris(2,2'-bipyridyl) dichloride) (0.005 mmol, 3.7 mg, 1 mol%)

  • Trifluoromethanesulfonyl chloride (CF3SO2Cl) (1.0 mmol)

  • Potassium carbonate (K2CO3) (1.0 mmol, 138 mg)

  • Acetonitrile (CH3CN) (5 mL)

  • Water (H2O) (5 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Blue LED lamp (450 nm)

  • Standard glassware for workup and purification

Procedure:

  • To a reaction vial, add the arene (0.5 mmol), [Ru(bpy)3]Cl2 (3.7 mg, 0.005 mmol), and K2CO3 (138 mg, 1.0 mmol).

  • Add a 1:1 mixture of CH3CN and H2O (10 mL total).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add CF3SO2Cl (1.0 mmol) via syringe.

  • Seal the vial and place it approximately 5-10 cm from a blue LED lamp.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure trifluoromethylated product.

Protocol 3: Nickel-Catalyzed Cross-Coupling of an Aryl Fluoride with an Arylboronic Acid

This protocol describes the Suzuki-Miyaura cross-coupling of an aryl fluoride with an arylboronic acid using a nickel catalyst.[3][7]

Materials:

  • Aryl fluoride (e.g., 2-fluoronaphtho[2,1-b]furan) (0.30 mmol, 56 mg)

  • Arylboronic acid (e.g., (3-methylphenyl)boronic acid) (0.30 mmol, 41 mg)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2] (0.015 mmol, 4.2 mg)

  • Tricyclohexylphosphine (PCy3) (0.029 mmol, 8.2 mg)

  • Potassium carbonate (K2CO3) (0.36 mmol, 50 mg)

  • Toluene (3.0 mL)

  • Water (0.6 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a reaction vial, combine the aryl fluoride (56 mg, 0.30 mmol), arylboronic acid (41 mg, 0.30 mmol), Ni(cod)2 (4.2 mg, 0.015 mmol), PCy3 (8.2 mg, 0.029 mmol), and K2CO3 (50 mg, 0.36 mmol).

  • Add toluene (3.0 mL) and water (0.6 mL) to the vial.

  • Seal the vial and stir the mixture vigorously at room temperature for 13 hours.

  • After the reaction is complete, dilute the mixture with water.

  • Extract the organic materials with diethyl ether (3 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to give the desired biaryl product.

Visualizations: Catalytic Cycles and Workflows

The following diagrams illustrate the proposed catalytic cycles for key fluorination reactions and a general experimental workflow.

Copper-Catalyzed Trifluoromethylation Cycle

Photoredox_Trifluoromethylation_Cycle Simplified Photoredox Catalytic Cycle for Arene Trifluoromethylation PC Photocatalyst (e.g., Ru(II)) PC_excited *Photocatalyst PC->PC_excited hv (Visible Light) PC_reduced Reduced Photocatalyst (e.g., Ru(I)) PC_excited->PC_reduced + e- donor (or SET with CF3 source) PC_reduced->PC - e- CF3_source CF3SO2Cl CF3_radical •CF3 CF3_source->CF3_radical + e- (from *PC or reduced PC) Arene Arene Radical_adduct [Arene-CF3]• Arene->Radical_adduct + •CF3 Product Arene-CF3 Radical_adduct->Product Oxidation & Deprotonation

Photoredox Trifluoromethylation Cycle

General_Workflow General Experimental Workflow for Catalytic Aromatic Fluorination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Combine Substrate, Catalyst, Ligand, Base/Additives in a dry flask Solvent Add Anhydrous Solvent Setup->Solvent Reagent Add Fluorinating Agent Solvent->Reagent React Stir at specified temperature (with or without light) Reagent->React Monitor Monitor reaction progress (TLC, GC-MS, NMR) React->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

General Experimental Workflow

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-Difluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluoro-3-methylbenzoic acid is a valuable fluorinated aromatic carboxylic acid derivative that serves as a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Its specific substitution pattern of fluorine and methyl groups on the benzene ring imparts unique electronic and steric properties, making it an attractive intermediate for drug discovery and development. This document provides a detailed experimental procedure for the laboratory-scale synthesis of this compound via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. The protocol is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Overall Reaction Scheme

The synthesis involves a two-step process starting from the commercially available 1-bromo-2,4-difluoro-3-methylbenzene. The first step is the formation of a Grignard reagent, which is then carboxylated by reacting with solid carbon dioxide (dry ice). The final step is an acidic workup to yield the desired carboxylic acid.

Step 1: Formation of the Grignard Reagent 1-bromo-2,4-difluoro-3-methylbenzene + Mg → (2,4-difluoro-3-methylphenyl)magnesium bromide

Step 2: Carboxylation and Workup (2,4-difluoro-3-methylphenyl)magnesium bromide + CO₂ → Intermediate salt Intermediate salt + H₃O⁺ → this compound

Experimental Protocol

Materials and Equipment

  • Reagents:

    • 1-bromo-2,4-difluoro-3-methylbenzene (Starting Material)

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (as initiator)

    • Solid carbon dioxide (dry ice)

    • 6 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Toluene or hexane for recrystallization

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Schlenk line (optional, for advanced inert atmosphere techniques)

    • Beakers, graduated cylinders, and other standard laboratory glassware

    • Büchner funnel and filter flask for vacuum filtration

    • Rotary evaporator

    • Melting point apparatus

    • NMR spectrometer and/or GC-MS for product characterization

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Anhydrous ethers are highly flammable and can form explosive peroxides. Use with caution and away from ignition sources.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.

  • Handle hydrochloric acid with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dry ice can cause severe burns upon contact with skin. Handle with cryogenic gloves.

Detailed Experimental Procedure

Part 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture.

  • Reagent Preparation: In the flask, place magnesium turnings. Add a small crystal of iodine to the flask.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromo-2,4-difluoro-3-methylbenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

  • Reaction: The reaction should initiate, as indicated by a color change (typically becoming cloudy and grayish) and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, add the remaining solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1][2]

  • Completion: After the addition is complete, continue to stir the reaction mixture and reflux gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The final mixture should appear as a cloudy, grayish-brown solution. Cool the mixture to room temperature.

Part 2: Carboxylation of the Grignard Reagent

  • Quenching with CO₂: In a separate large beaker, place an excess of crushed dry ice.[1]

  • Addition: Slowly and carefully pour the prepared Grignard reagent solution onto the crushed dry ice with gentle swirling. A vigorous reaction will occur. Rinse the reaction flask with a small amount of anhydrous ether and add this to the beaker.

  • Evaporation: Cover the beaker with a watch glass and allow it to stand in the fume hood until the excess dry ice has sublimed and the mixture has reached room temperature.

Part 3: Workup and Purification

  • Hydrolysis: Slowly add 6 M hydrochloric acid to the beaker containing the reaction mixture to hydrolyze the magnesium salt of the carboxylic acid.[1][2] Continue adding acid until the aqueous layer is acidic (test with pH paper) and all the white precipitate has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with water and then with a saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as toluene or a hexane/ethyl acetate mixture, to obtain the pure product.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound.

ParameterValue
Starting Material
1-bromo-2,4-difluoro-3-methylbenzene10.0 g (48.3 mmol)
Reagents
Magnesium Turnings1.3 g (53.5 mmol, 1.1 equiv)
Anhydrous Diethyl Ether150 mL
Dry Ice (Solid CO₂)~50 g (excess)
6 M Hydrochloric Acid~100 mL
Product
Theoretical Yield 8.3 g
Typical Experimental Yield 6.2 - 7.5 g (75 - 90%)
Appearance White to off-white crystalline solid
Melting Point Literature value dependent
Purity (by NMR/GC-MS) >98%

Visualizations

Experimental Workflow Diagram

experimental_workflow node_start Start: 1-bromo-2,4-difluoro- 3-methylbenzene node_process1 Grignard Reaction node_start->node_process1 Anhydrous Ether node_reagent node_reagent node_process node_process node_intermediate node_intermediate node_process2 Carboxylation node_intermediate->node_process2 node_product Final Product: This compound node_waste node_waste node_process1->node_intermediate Grignard Reagent node_reagent1 Mg, I₂ node_reagent1->node_process1 node_intermediate2 node_intermediate2 node_process2->node_intermediate2 Magnesium Salt node_reagent2 CO₂ (Dry Ice) node_reagent2->node_process2 node_process3 Acidic Workup & Extraction node_intermediate2->node_process3 node_process3->node_waste Aqueous Waste node_intermediate3 node_intermediate3 node_process3->node_intermediate3 Crude Product node_reagent3 6 M HCl node_reagent3->node_process3 node_process4 Recrystallization node_intermediate3->node_process4 Toluene/Hexane node_process4->node_product

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Difluoro-3-methylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 2,4-difluoro-3-methylbenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent volume.- The chosen solvent is unsuitable.- Gradually add more hot solvent until the solid dissolves.[1][2]- Select a more appropriate solvent or a solvent mixture. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[3]
The compound "oils out" instead of forming crystals. - The solution is supersaturated, and the compound is coming out of solution above its melting point.- High levels of impurities are present.- Reheat the solution and add a small amount of additional solvent to reduce the saturation.[1]- Consider treating the hot solution with activated charcoal to remove impurities that may be lowering the melting point.[1]
No crystals form upon cooling. - The solution is not sufficiently saturated.- The cooling process is too slow, or the solution is too pure (lack of nucleation sites).- Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[1][2]
Crystallization happens too quickly. - The solution is too concentrated.- Reheat the solution and add a small amount of extra solvent to achieve a more gradual cooling and crystallization process.[1]
The recovered yield is low. - Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The initial crude material had a low purity.- Reduce the amount of solvent used in the initial dissolution step. After filtration, the mother liquor can be concentrated and cooled to recover more product.- Ensure the filtration apparatus (funnel, filter paper) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[4]- Assess the purity of the starting material; further purification steps may be necessary prior to recrystallization.
The purified crystals are colored. - Colored impurities are present in the crude sample.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For aromatic carboxylic acids like this compound, common solvent choices include water, ethanol, methanol, or mixtures such as ethanol/water or acetic acid/water.[3][4] The selection of the solvent will depend on the impurities present. Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound.[7] This creates a saturated solution upon cooling, maximizing the yield of purified crystals. A good starting point is to add a small amount of solvent, heat the mixture to boiling, and then continue to add small portions of hot solvent until the solid is fully dissolved.

Q3: My purified this compound has a broad melting point range. What does this indicate?

A3: A broad melting point range is typically an indication of impurities remaining in the sample.[8] Pure crystalline solids have a sharp, narrow melting point range. If you observe a broad range, a second recrystallization may be necessary to further purify the compound.

Q4: What are some common impurities in the synthesis of this compound?

A4: Potential impurities can include unreacted starting materials such as 1-bromo-2,4-difluoro-3-methylbenzene, or side products from the synthesis.[9] The nature of the impurities will depend on the synthetic route used to prepare the acid.

Q5: Can I use a mixed solvent system for recrystallization?

A5: Yes, a mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) can be very effective.[3] The compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs for similar compounds include ethanol/water and toluene/hexane.[4]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[5]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value indicates a high degree of purity.

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve oiling_out Oiling Out? dissolve->oiling_out add_more_solvent Add More Solvent dissolve->add_more_solvent Insoluble cool Cool Solution crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes boil_off_solvent Boil Off Some Solvent crystals_form->boil_off_solvent No oiling_out->cool No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes end Pure Product collect->end add_more_solvent->dissolve change_solvent Change Solvent add_more_solvent->change_solvent Still Insoluble change_solvent->start boil_off_solvent->cool induce_crystallization Induce Crystallization (Scratch/Seed) boil_off_solvent->induce_crystallization Still No Crystals induce_crystallization->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

removing positional isomers from 2,4-Difluoro-3-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-3-methylbenzoic acid. The focus of this guide is to address the common challenge of removing positional isomers that arise during the synthesis.

Troubleshooting Guides

Issue: Presence of a significant amount of a positional isomer in the final product.

Scenario: After the synthesis of this compound, typically via ortho-lithiation of 1,3-difluoro-2-methylbenzene followed by carboxylation, you observe a significant impurity that is suspected to be a positional isomer.

Probable Cause: The primary positional isomer formed during the directed ortho-metalation (DoM) of 1,3-difluoro-2-methylbenzene is often 2,6-Difluoro-3-methylbenzoic acid . This arises from the competitive lithiation at the C2 position, which is situated between the two fluorine atoms. Fluorine is a strong ortho-directing group in these reactions.

Troubleshooting Workflow:

start Impure Product (mixture of isomers) fractional_crystallization Fractional Crystallization start->fractional_crystallization Initial Purification Step preparative_hplc Preparative HPLC fractional_crystallization->preparative_hplc Isomers Co-crystallize salt_formation Derivative Formation (e.g., amide or ester) fractional_crystallization->salt_formation Alternative Strategy pure_product Pure this compound fractional_crystallization->pure_product Successful Separation preparative_hplc->pure_product Baseline Separation Achieved column_chromatography Column Chromatography of Derivative salt_formation->column_chromatography hydrolysis Hydrolysis to Pure Acid column_chromatography->hydrolysis hydrolysis->pure_product start Starting Material (1,3-Difluoro-2-methylbenzene) lithiation Directed ortho-Metalation (e.g., n-BuLi, -78°C) start->lithiation carboxylation Carboxylation (CO2) lithiation->carboxylation workup Aqueous Workup and Extraction carboxylation->workup product_mixture Crude Product (Mixture of Isomers) workup->product_mixture purification Purification (Crystallization, HPLC, etc.) product_mixture->purification final_product Pure this compound purification->final_product

optimizing temperature and reaction time for fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Fluorobenzoic Acid

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorobenzoic acid. The content focuses on optimizing critical reaction parameters such as temperature and reaction time to enhance yield and purity.

Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses common issues encountered during the synthesis of fluorobenzoic acid, regardless of the specific synthetic route.

Q1: My overall yield is significantly lower than reported in the literature. What are the general factors I should investigate?

A1: Low yields can stem from several factors. Key areas to check include:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.[1] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

  • Purity of Reagents: Impurities, particularly moisture, in starting materials or solvents can quench reagents, facilitate side reactions, or interfere with catalysts.[1] Using anhydrous solvents and fresh reagents is critical, especially for moisture-sensitive reactions like the Grignard synthesis.[2]

  • Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired fluorobenzoic acid.[1] The nature of these side reactions is specific to the synthetic method.

  • Product Decomposition: The final product might be unstable under the reaction or workup conditions, such as high temperatures or exposure to strong acids or bases.[1]

Q2: The final product is off-white or yellowish. How can I remove the color impurities?

A2: A yellowish or brownish color typically indicates the presence of organic impurities or tar-like by-products, which are common in certain syntheses like the diazotization of anthranilic acid.[3]

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[3]

  • Sublimation: For a highly pure, white crystalline product, vacuum sublimation is an effective purification method that separates the volatile fluorobenzoic acid from non-volatile colored contaminants.[3]

Q3: I'm having difficulty crystallizing the final product. What steps can I take?

A3: Crystallization issues can be caused by the solvent choice, the presence of impurities, or the cooling rate.[3]

  • "Oiling Out": If the product separates as an oil instead of a solid, it may be because the solution is too concentrated or cooling too quickly. Try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[3]

  • Solvent Concentration: If no crystals form, you may have used too much solvent. Try carefully evaporating some of the solvent to create a more saturated solution and then attempt cooling again.[3]

  • Poor Recovery: To maximize recovery, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product in the cold solvent.[3]

Method-Specific Troubleshooting and Optimization

This section provides guidance for specific synthetic routes to fluorobenzoic acid.

Diazotization-Fluorination (e.g., Balz-Schiemann Reaction)

This common method involves the diazotization of an aminobenzoic acid (like anthranilic acid) followed by fluorination.

Q4: My diazotization reaction is failing or giving very low yields. What are the critical parameters?

A4: The formation and stability of the diazonium salt are paramount.

  • Temperature Control: This is the most critical factor. The diazotization step must be conducted at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[1][2] Use an ice-salt bath to maintain the temperature below 7°C.[4]

  • Controlled Addition: The slow, dropwise addition of sodium nitrite solution is crucial for the controlled generation of nitrous acid, which forms the diazonium salt.[1] A persistent positive test for nitrous acid with starch-iodide paper indicates completion.[4]

  • Side Reactions: Uncontrolled decomposition can lead to the formation of benzyne intermediates, resulting in a complex mixture of by-products.[2] Strict adherence to temperature and addition rates minimizes this.[2]

Oxidation of Fluorotoluene or Fluorobenzaldehyde

This route involves oxidizing the methyl or aldehyde group of a fluorinated precursor.

Q5: The oxidation of 2-fluorotoluene is incomplete, leaving residual starting material or intermediates. How can I drive the reaction to completion?

A5: Incomplete oxidation is a common challenge.

  • Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are often required for the complete conversion of the methyl group to a carboxylic acid.[2]

  • Reaction Time and Temperature: Increasing the reaction time or temperature can push the reaction towards the final product.[2] For example, one protocol for oxidizing 2-fluorobenzaldehyde uses a temperature of 70°C for 12 hours.[1] However, be cautious of over-oxidation.

  • Stoichiometry: Ensure a sufficient stoichiometric amount of the oxidizing agent is used to fully oxidize the starting material.[2]

Q6: I'm concerned about over-oxidation and cleaving the aromatic ring. How can this be avoided?

A6: Over-oxidation can occur under harsh conditions, significantly reducing the yield.[2]

  • Milder Conditions: Use less harsh oxidizing agents or milder reaction conditions. Carefully control the reaction temperature to avoid excessive heat.[2]

  • Control of Stoichiometry: Using a slight excess of the fluorotoluene relative to the oxidizing agent can sometimes help prevent over-oxidation of the desired product.[2]

Grignard Reaction

This method involves forming a Grignard reagent from a fluoro-aryl halide, followed by carboxylation with CO₂.

Q7: The Grignard reagent fails to form or the yield is very low. What are the likely causes?

A7: Grignard reactions are highly sensitive to the reaction environment.

  • Anhydrous Conditions: Absolute exclusion of moisture is essential. All glassware must be oven-dried, and anhydrous solvents (like diethyl ether or THF) must be used. Any trace of water will quench the Grignard reagent.[2]

  • Magnesium Activation: The surface of the magnesium turnings may be passivated. Activating the surface with a small crystal of iodine or by mechanical crushing can help initiate the reaction.[2]

  • Side Reactions: A common side reaction is the formation of biphenyls from the coupling of the Grignard reagent with unreacted aryl halide.[2] This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium turnings and by maintaining a gentle reflux to avoid excessive temperatures.[2]

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for various fluorobenzoic acid synthesis methods. Note that optimal conditions can vary based on the specific substrate and lab setup.

Synthesis MethodPrecursor ExampleKey ReagentsTemperature (°C)Reaction TimeTypical YieldReference(s)
Diazotization p-CarbethoxyanilineNaNO₂, HBF₄0-10°C20-30 min-[4]
Saponification Ethyl p-fluorobenzoateKOH, Ethanol, H₂OReflux (Steam Bath)1 hour>90%[4]
Oxidation 2-FluorobenzaldehydeCu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, O₂70°C12 hoursup to 95%[1]
Grignard Carboxylation Aryl Iodide/BromideMg, CO₂Stirred at RT24 hours78%[5]
Nitrile Hydrolysis 2-FluorobenzonitrileH₂SO₄ or NaOHRefluxSeveral hours-[2]
Nucleophilic Fluorination 1-ArylbenziodoxoloneCsF130-150°C20-30 minup to 89%[6]
Kolbe-Schmitt Type 4-FluorophenolKOH, CO₂40-60°C2 hours73.1%[7]

Experimental Protocols

Protocol 1: Synthesis of p-Fluorobenzoic Acid via Diazotization and Saponification

This protocol is adapted from a procedure for preparing p-fluorobenzoic acid starting from p-carbethoxyaniline.[4]

Step 1: Diazotization of p-Carbethoxyaniline

  • In a suitable flask, prepare a paste of p-carbethoxyaniline hydrochloride by warming a mixture of p-carbethoxyaniline, water, and concentrated hydrochloric acid on a steam bath for one hour.

  • Cool the resulting paste to 0°C in an ice-salt bath with mechanical stirring.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature remains below 7°C. The addition is complete when a faint positive test for nitrous acid with starch-iodide paper persists for ten minutes.

  • Prepare an ice-cold fluoboric acid solution by dissolving boric acid in 60% hydrofluoric acid at a temperature below 25°C.

  • Add the cold fluoboric acid solution rapidly to the diazonium solution while keeping the temperature below 10°C. A thick paste of the diazonium fluoborate will precipitate.

  • Continue stirring for 20-30 minutes, then filter the precipitate and wash it sequentially with cold water, methyl alcohol, and ether. Dry the solid in the air.

Step 2: Thermal Decomposition

  • Gently heat the dry diazonium fluoborate salt in a flask. The decomposition will start, and ethyl p-fluorobenzoate will distill over.

  • Collect the distillate, which is the crude ester.

Step 3: Saponification

  • Reflux the crude ethyl p-fluorobenzoate for one hour on a steam bath with a solution of potassium hydroxide in 95% ethyl alcohol and water.

  • Filter the resulting solution while still hot.

  • Precipitate the p-fluorobenzoic acid by adding concentrated hydrochloric acid to the hot filtrate until the mixture is acidic.

  • Cool the mixture, filter the solid product, and allow it to dry. The product can be further purified by recrystallization.[4]

Protocol 2: Synthesis of 2-Fluorobenzoic Acid via Oxidation

This protocol describes the metal-catalyzed oxidation of 2-fluorobenzaldehyde.[1]

  • Reaction Setup: In a 15 mL glass reaction tube, add water (2 mL), 2-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol), and Co(OAc)₂·4H₂O (0.03 mmol).

  • Oxygen Supply: Connect an oxygen balloon to the reaction tube to provide an oxygen atmosphere.

  • Reaction: Place the reaction tube in a preheated oil bath at 70°C and stir the mixture for 12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Separate the crude solid product by centrifugation. Wash the solid with water, centrifuge again, and dry to a constant weight to yield the final 2-fluorobenzoic acid product.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Synthesis Route (e.g., Diazotization, Oxidation) reagents Prepare Reagents & Anhydrous Solvents glassware Oven-Dry All Glassware setup Assemble Reaction Apparatus addition Controlled Reagent Addition & Temperature Management setup->addition T_reaction, t_reaction monitor Monitor Progress (TLC/GC) addition->monitor quench Quench Reaction & Separate Layers monitor->quench Upon Completion extract Extraction with Organic Solvent quench->extract purify Purify Crude Product (Recrystallization/Chromatography) extract->purify dry Dry Final Product purify->dry end Characterization (NMR, MP) dry->end troubleshooting_tree issue Problem Encountered low_yield Low Yield issue->low_yield impure Impure Product issue->impure incomplete Incomplete Reaction? low_yield->incomplete Check TLC/GC reagents Reagent/Solvent Purity? low_yield->reagents side_reactions Side Reactions? low_yield->side_reactions color Product Discolored? impure->color mp Broad Melting Point? impure->mp xtal Crystallization Issues? impure->xtal sol_incomplete Increase Time/Temp Check Catalyst Activity incomplete->sol_incomplete Yes sol_reagents Use Anhydrous Solvents Use Fresh Reagents reagents->sol_reagents Yes sol_side Optimize Temp Slow Reagent Addition side_reactions->sol_side Yes sol_color Treat with Activated Charcoal Consider Sublimation color->sol_color Yes sol_mp Recrystallize Again Use Column Chromatography mp->sol_mp Yes sol_xtal Adjust Solvent Volume Slow Down Cooling Rate xtal->sol_xtal Yes balz_schiemann start Ar-NH₂ (Aminobenzoic Acid) diazonium Ar-N₂⁺X⁻ (Diazonium Salt) start->diazonium + NaNO₂, HX T = 0-5°C fluoborate Ar-N₂⁺BF₄⁻ (Diazonium Fluoborate) diazonium->fluoborate + HBF₄ product Ar-F (Fluorobenzoic Acid) fluoborate->product Heat (Δ) (Decomposition) byproducts N₂ + BF₃ fluoborate->byproducts

References

troubleshooting failed reactions involving 2,4-Difluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Difluoro-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound that I should be aware of?

A1: this compound possesses a unique combination of electronic and steric properties that influence its reactivity:

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing (negative inductive effect, -I), which increases the acidity of the carboxylic acid and makes the carbonyl carbon more electrophilic. This generally enhances its reactivity towards nucleophiles compared to benzoic acid itself.[1][2]

  • Steric Hindrance: The methyl group is located at the ortho position to the carboxylic acid group. This creates significant steric hindrance around the reaction center, which can impede the approach of bulky reagents and nucleophiles, potentially leading to slower reaction rates or lower yields.[3][4]

Understanding the interplay between this electronic activation and steric hindrance is crucial for successful reactions.

Q2: I am having trouble with an amide coupling reaction using this compound. What are the likely causes of failure?

A2: Low yields or failed amide coupling reactions with this substrate are often due to a combination of factors. The primary suspects are steric hindrance from the ortho-methyl group and suboptimal activation of the carboxylic acid.

Troubleshooting Failed Reactions

Failed Amide Coupling Reactions

Problem: Low or no yield in the formation of an amide from this compound.

Possible Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents might not be sufficient to overcome the steric hindrance.

    • Solution: Employ more reactive coupling reagents known to be effective for sterically hindered acids, such as HATU, HBTU, or PyBOP.[2][5][6] These reagents form highly activated esters that are more susceptible to nucleophilic attack.

  • Steric Hindrance from the Amine: The combination of a sterically hindered carboxylic acid and a bulky amine can significantly slow down the reaction.

    • Solution 1: If possible, use a less sterically hindered amine.

    • Solution 2: Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.

    • Solution 3: Convert the carboxylic acid to the more reactive acyl chloride or acyl fluoride intermediate before adding the amine.

  • Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) may not be nucleophilic enough to attack the sterically hindered activated ester.

    • Solution: Use a stronger, non-nucleophilic base (e.g., DBU or a proton sponge) to fully deprotonate the amine and increase its nucleophilicity. The use of coupling additives like HOBt or HOAt can also be beneficial.[1][6]

Troubleshooting Workflow: Amide Coupling

start Low/No Amide Product check_reagents Are coupling reagent and base appropriate for sterically hindered acid? start->check_reagents change_reagents Use HATU, HBTU, or PyBOP. Consider a stronger, non-nucleophilic base. check_reagents->change_reagents No check_amine Is the amine sterically hindered or electronically deficient? check_reagents->check_amine Yes change_reagents->check_amine change_conditions Increase temperature and reaction time. Monitor by TLC/LC-MS. check_amine->change_conditions Yes success Successful Amide Formation check_amine->success No acyl_halide Convert to acyl chloride/fluoride before adding the amine. change_conditions->acyl_halide Still low yield change_conditions->success Improved Yield acyl_halide->success start Low Ester Yield check_method Using Fischer Esterification? start->check_method optimize_fischer Use large excess of alcohol. Prolonged reflux with water removal. check_method->optimize_fischer Yes check_alcohol Is the alcohol bulky? check_method->check_alcohol No optimize_fischer->check_alcohol alternative_methods Consider Steglich esterification (DCC/DMAP) or conversion to acyl chloride. check_alcohol->alternative_methods Yes success Successful Ester Formation check_alcohol->success No alternative_methods->success start Low Acyl Chloride Yield or Impure Product check_conditions Are conditions anhydrous? Is reaction time/temp sufficient? start->check_conditions optimize_conditions Use oven-dried glassware. Increase reaction time/temperature. Use excess chlorinating agent. check_conditions->optimize_conditions No check_side_products Are there side products observed by NMR/GC-MS? check_conditions->check_side_products Yes optimize_conditions->check_side_products control_temp Avoid excessive heating. Remove excess reagent promptly after reaction completion. check_side_products->control_temp Yes success Pure Acyl Chloride check_side_products->success No control_temp->success

References

analytical methods for detecting impurities in 2,4-Difluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the analytical methods for detecting impurities in 2,4-Difluoro-3-methylbenzoic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist researchers in their laboratory work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound and its impurities.

Q1: What are the most likely process-related impurities in this compound?

A1: Based on a plausible synthetic route starting from 1,3-difluoro-2-methylbenzene, potential process-related impurities could include:

  • Unreacted Starting Material: 1,3-difluoro-2-methylbenzene.

  • Intermediates: Isomeric chlorination products of 1,3-difluoro-2-methylbenzene, and the corresponding Grignard reagent or lithiated intermediates.

  • Byproducts of Carboxylation: Over-reaction or side-reactions during the introduction of the carboxylic acid group.

  • Isomeric Impurities: Small amounts of other isomers of difluoro-methylbenzoic acid may form depending on the regioselectivity of the synthesis steps.

Q2: My HPLC analysis is showing significant peak tailing for the main peak. What could be the cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often secondary interactions between the analyte and the silica stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 pH units below the pKa of the analyte to keep it in its protonated, less polar form.

    • Buffer Concentration: A low buffer concentration may not be sufficient to control the mobile phase pH at the column surface. Try increasing the buffer concentration (e.g., to 25-50 mM).

    • Column Choice: Older, Type A silica columns have more accessible and acidic silanol groups. Using a newer, end-capped, high-purity silica column (Type B) can significantly reduce tailing.

    • Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine (TEA), can mask the active silanol sites. However, this may affect MS compatibility.

Q3: I am observing inconsistent retention times in my HPLC runs. What should I investigate?

A3: Fluctuating retention times can be caused by several factors related to the HPLC system and the mobile phase.

  • Troubleshooting Workflow:

G start Inconsistent Retention Times pump Check Pump Performance (Pressure Fluctuations?) start->pump mobile_phase Evaluate Mobile Phase (Freshly Prepared? Degassed?) start->mobile_phase column_equilibration Ensure Adequate Column Equilibration start->column_equilibration temperature Verify Column Temperature Stability start->temperature leaks Inspect for System Leaks start->leaks

Caption: Troubleshooting workflow for inconsistent HPLC retention times.

Q4: How can I improve the sensitivity of my GC-MS analysis for this compound?

A4: Due to the low volatility of carboxylic acids, derivatization is often necessary to improve chromatographic peak shape and sensitivity in GC-MS.

  • Derivatization Options:

    • Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.

    • Esterification: Converting the carboxylic acid to its methyl ester using diazomethane or BF3/methanol. This can significantly improve volatility.

Section 2: Analytical Method Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for the identification of volatile and semi-volatile impurities. Derivatization is recommended.

Derivatization (Silylation):

  • Place approximately 1 mg of the sample in a vial.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

GC-MS Conditions:

ParameterCondition
Column Mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Source Temperature 230 °C
Protocol 3: Quantitative NMR (qNMR) for Purity Determination

qNMR can be used as a primary method for purity assessment without the need for a reference standard of the analyte.

Sample Preparation:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

NMR Acquisition Parameters:

ParameterSetting
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Pulse Sequence Standard quantitative pulse sequence with a long relaxation delay (e.g., 5 x T1)
Number of Scans ≥ 16

Data Processing:

The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the certified internal standard.

Section 3: Quantitative Data & Spectra

Predicted Mass Spectrometry Data:

The following table summarizes the predicted m/z values for common adducts of this compound.[1]

AdductPredicted m/z
[M+H]+173.0409
[M+Na]+195.0228
[M-H]-171.0263

Potential Mass Fragmentation Pattern:

G M [M]+. m/z 172 M_OH [M-OH]+ m/z 155 M->M_OH - .OH M_COOH [M-COOH]+ m/z 127 M->M_COOH - .COOH C6H3F2 [C6H3F2]+ m/z 112 M_OH->C6H3F2 - CO

Caption: Plausible EI fragmentation pathway for this compound.

Section 4: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Workflow for Forced Degradation Studies:

G start This compound Sample acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photolytic Photolytic Stress (UV/Vis light) start->photolytic analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis

Caption: General workflow for forced degradation studies.

Expected Degradation Pathways:

  • Hydrolysis: Under harsh hydrolytic conditions, decarboxylation may occur.

  • Oxidation: The methyl group could be susceptible to oxidation, potentially forming a hydroxymethyl or aldehyde derivative, which could be further oxidized to a dicarboxylic acid.

  • Photolytic: Degradation may involve radical reactions, potentially leading to dimerization or defluorination.

It is crucial to analyze the stressed samples against a control (unstressed sample) to identify the newly formed degradation products.

References

safe handling and disposal of 2,4-Difluoro-3-methylbenzoic acid waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling and disposal of 2,4-Difluoro-3-methylbenzoic acid. A specific Safety Data Sheet (SDS) for this compound was not available. The information herein is largely based on the SDS for the structurally similar compound, 2,3-Difluoro-4-methylbenzoic acid, and should be used as a guide.[1] Researchers should always perform a thorough risk assessment before starting any experiment and consult with their institution's environmental health and safety department.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for a similar compound, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When handling this compound, you should wear protective gloves, chemical safety goggles or glasses, and a lab coat.[1] If there is a risk of generating dust, a face shield and respiratory protection may be necessary.[1]

Q3: How should I store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong bases and strong oxidizing agents.[1]

Q5: What should I do in case of accidental contact with the skin or eyes?

A5: In case of skin contact, wash with plenty of soap and water.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention if irritation persists.[1]

Q6: How should I dispose of waste containing this compound?

A6: Waste should be disposed of in accordance with local, state, and federal regulations. It is recommended to send the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Do not dispose of down the drain or in the regular trash.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected reaction exotherm Incompatible materials mixed with the acid (e.g., strong bases).[1]Ensure all reaction components are compatible. Use an ice bath to moderate the reaction temperature.
Dust generation during weighing or transfer Improper handling technique.Handle the solid in a well-ventilated area, preferably in a fume hood. Minimize air currents. Use appropriate tools for transfer.
Clogged filtration funnel The compound has precipitated out of solution unexpectedly.Gently warm the solution to redissolve the compound. Ensure the correct solvent and concentration are being used.
Spill of the solid compound Accidental dropping of the container or improper transfer.Evacuate unnecessary personnel.[1] Wearing appropriate PPE, sweep or shovel the spilled material into a suitable container for disposal.[1] Avoid generating dust.[1]

Quantitative Data

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Purity Min. 95%
CAS Number 112857-68-8

Data sourced from CymitQuimica[2]

Experimental Protocols

Protocol for the Neutralization and Disposal of Small Quantities of this compound Waste
  • Preparation:

    • Work in a well-ventilated fume hood.

    • Wear appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.

    • Prepare a solution of a weak base, such as 5% sodium bicarbonate in water.

    • Have a pH meter or pH paper ready.

  • Procedure:

    • Slowly and with stirring, add the this compound waste to the sodium bicarbonate solution. Be cautious of potential foaming or gas evolution (carbon dioxide).

    • Monitor the pH of the solution. Continue adding the basic solution until the pH is neutral (pH 6-8).

    • Once neutralized, the aqueous waste can be disposed of according to your institution's guidelines for non-hazardous aqueous waste.

  • Decontamination:

    • Rinse all glassware that came into contact with the acid with a small amount of the weak base solution, followed by water.

    • Dispose of any contaminated disposable materials (e.g., weighing paper, gloves) in a designated solid waste container.

Visualizations

Waste_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Authorized Disposal Start Start Collect Waste Collect Waste Start->Collect Waste Neutralize Neutralize Collect Waste->Neutralize If acidic Solid Waste Solid Waste Collect Waste->Solid Waste Solid form Check pH Check pH Neutralize->Check pH Check pH->Neutralize pH not neutral Aqueous Waste Aqueous Waste Check pH->Aqueous Waste pH is neutral Dispose Aqueous Dispose Aqueous Aqueous Waste->Dispose Aqueous Incinerate Solid Incinerate Solid Solid Waste->Incinerate Solid

Caption: Waste Disposal Workflow for this compound.

References

Technical Support Center: Purifying Fluorinated Intermediates with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated intermediates using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying fluorinated heterocyclic compounds?

The main difficulties arise from the distinct physicochemical properties imparted by fluorine atoms. These include altered polarity and lipophilicity, which affect the molecule's solubility and interaction with chromatographic stationary phases.[1] Fluorine's high electronegativity can also lower the pKa of adjacent basic nitrogen atoms in a heterocyclic ring, impacting the compound's ionization state and retention.[1] Furthermore, fluorinated compounds can exhibit unique intermolecular interactions, such as fluorous-fluorous interactions, which can complicate standard purification methods.[1]

Q2: Which column chromatography techniques are most effective for fluorinated compounds?

High-Performance Liquid Chromatography (HPLC), especially reverse-phase HPLC (RP-HPLC), is a powerful method for purifying fluorinated compounds.[1] Other effective techniques include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Suitable for highly polar, water-soluble compounds.[2]

  • Supercritical Fluid Chromatography (SFC): A strong alternative for thermally labile or complex mixtures, offering high efficiency and faster separations.[2]

  • Flash Chromatography: Often used for purifying crude products from synthesis, with alternatives to silica gel like alumina or Florisil.[2][3]

Q3: When should I consider using a fluorinated stationary phase?

Fluorinated stationary phases, such as pentafluorophenyl (PFP) or perfluoroalkyl phases, can provide alternative and complementary separation for many analytes compared to traditional C8 or C18 columns.[4][5] They are particularly useful when dealing with:

  • Mixtures of fluorinated and non-fluorinated compounds: Fluorinated phases can offer enhanced retention and selectivity for fluorinated components.[4]

  • Difficult separations: When conventional C8 and C18 phases do not provide adequate selectivity.[4][5]

  • Improving LC-MS performance: These phases work well with high levels of organic modifiers, which can be beneficial for mass spectrometry detection.[4]

Q4: How do fluorinated stationary phases differ in their selectivity?

The retention of compounds on fluorinated phases primarily depends on the analyte's hydrophobic character and its percentage of fluorine atoms.[6] Generally, the more hydrophobic and fluorinated a molecule is, the better it will be retained.[6]

  • Pentafluorophenyl (PFP) phases have the lowest fluorine content among common fluorinated phases and exhibit higher selectivity for aromatic-containing molecules due to potential π-π interactions.[6][7]

  • Perfluoroalkyl phases (e.g., Tridecafluoro, Fluorochrom) have higher fluorine content, making them more selective towards fluorine-containing molecules.[6]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of fluorinated intermediates.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Strategy
Secondary Interactions Strong interactions between a polar fluorinated analyte and residual silanols on a silica-based stationary phase can cause peak tailing.[2] Use a deactivated, end-capped column to minimize these interactions.[2] For basic compounds, adding a small amount of a basic modifier like ammonium hydroxide can help.[2]
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the analyte's pKa, it can exist in multiple ionic forms, leading to poor peak shape.[2] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[2]
Column Overload Injecting too much sample can lead to peak fronting.[2][8] Reduce the sample load by decreasing the concentration or volume of the injected sample.[2]
Problem 2: Low or No Recovery of Compound
Potential Cause Troubleshooting Strategy
Irreversible Adsorption Highly polar compounds may stick irreversibly to the stationary phase.[2] Consider switching to a different stationary phase like HILIC, alumina, or Florisil.[2]
Compound Instability The compound may be degrading on the column.[2][3] Test the compound's stability on silica gel before performing column chromatography.[3] If unstable, consider using a deactivated silica gel or an alternative stationary phase like Florisil or alumina.[3][9]
Inappropriate Solvent System The elution strength of the mobile phase may be too weak to elute the compound.[2] Increase the polarity of the eluent or use a gradient elution.
Problem 3: Co-elution with Impurities
Potential Cause Troubleshooting Strategy
Insufficient Resolution The chosen chromatographic conditions do not provide adequate separation. To optimize selectivity, try changing the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase).[2]
Similar Polarity of Impurities Impurities may have very similar polarity to the target compound.[2] Altering the mobile phase by switching the organic modifier (e.g., acetonitrile to methanol) or adding modifiers like trifluoroethanol (TFE) can enhance separation.[2]
Persistent Co-elution If co-elution persists, employ an orthogonal purification technique with a different separation mechanism, such as switching from reversed-phase to HILIC or SFC.[2]
Problem 4: Compound Elutes in the Void Volume (Reversed-Phase)
Potential Cause Troubleshooting Strategy
High Polarity The compound is too polar to be retained on the non-polar stationary phase.[2] Use a more retentive reversed-phase column, such as one with a higher carbon load or an embedded polar group.[2]
Ineffective Retention Strategy If a more retentive C18 column is not sufficient, switch to HILIC, which is specifically designed for the retention and separation of highly polar compounds.[2] Aqueous Normal-Phase Chromatography is another alternative.[2]

Experimental Protocols

Protocol 1: General Method Development for a Novel Fluorinated Compound
  • Assess Polarity and Solubility: Determine the solubility of your compound in common organic solvents and water to gauge its polarity.[2]

  • Initial Technique Selection:

    • Moderately Polar, Organic Soluble: Start with reversed-phase HPLC using a C18 column. A good initial mobile phase is a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid (TFA).[2]

    • Highly Polar, Water Soluble: Hydrophilic Interaction Chromatography (HILIC) is often more suitable. Use a polar stationary phase (e.g., amide, silica) with a mobile phase gradient from high organic content (e.g., 95% acetonitrile) to a higher aqueous content.[2]

  • Method Optimization:

    • Adjust Gradient: Optimize the gradient slope and duration to achieve the best separation.

    • Mobile Phase Modifiers: For basic compounds, adding a small amount of a basic modifier like ammonium hydroxide can improve peak shape.[2] For reversed-phase, trifluoroethanol (TFE) can also be a useful additive.[2]

    • Change Stationary Phase: If separation is not achieved, try a column with different selectivity, such as a PFP or phenyl-hexyl phase.[2]

Protocol 2: Flash Chromatography of a Fluorinated Intermediate on Silica Gel
  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Aim for an Rf value of 0.25-0.35 for the target compound for isocratic elution.[10]

    • Common solvent systems include ethyl acetate/hexanes for normal polarity compounds and methanol/dichloromethane for more polar compounds.[11]

  • Column Packing:

    • Use silica gel with a particle size of 40-63 µm (230-400 mesh).[10]

    • Prepare a slurry of the silica gel in the initial, least polar eluent and pour it into the column.

    • Allow the silica to settle, ensuring a flat, undisturbed bed.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble.

    • Alternatively, adsorb the sample onto a small amount of silica gel (dry loading) and apply it to the top of the column bed.

  • Elution:

    • Begin elution with the selected solvent system. For gradient elution, gradually increase the polarity of the mobile phase.

    • Maintain a constant flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Workflow start Start: Poor Separation peak_shape Assess Peak Shape start->peak_shape good_peak Good Peak Shape peak_shape->good_peak Good bad_peak Poor Peak Shape (Tailing/Fronting) peak_shape->bad_peak Poor check_recovery Check Recovery good_peak->check_recovery adjust_ph Adjust Mobile Phase pH bad_peak->adjust_ph end_cap Use End-Capped Column bad_peak->end_cap reduce_load Reduce Sample Load bad_peak->reduce_load adjust_ph->peak_shape end_cap->peak_shape reduce_load->peak_shape low_recovery Low Recovery check_recovery->low_recovery Low good_recovery Good Recovery check_recovery->good_recovery Good change_sp Change Stationary Phase (e.g., HILIC, Fluorous) low_recovery->change_sp check_stability Test Compound Stability low_recovery->check_stability coelution Co-elution with Impurities good_recovery->coelution Still Impure success Successful Purification good_recovery->success Pure change_sp->check_recovery check_stability->check_recovery optimize_mp Optimize Mobile Phase (Solvent, Additives) coelution->optimize_mp orthogonal Use Orthogonal Technique (e.g., SFC) coelution->orthogonal optimize_mp->good_recovery orthogonal->success

Caption: Troubleshooting workflow for purifying fluorinated intermediates.

Stationary_Phase_Selection start Analyte Properties polarity Polarity Assessment start->polarity highly_polar Highly Polar polarity->highly_polar High mod_polar Moderately Polar polarity->mod_polar Moderate non_polar Non-Polar polarity->non_polar Low hilic HILIC (Amide, Silica) highly_polar->hilic rp Reversed-Phase (C18, C8) mod_polar->rp np Normal Phase (Silica, Alumina) non_polar->np fluorinated Fluorinated Analyte? rp->fluorinated aromatic Aromatic Analyte? rp->aromatic yes_fluor Yes fluorinated->yes_fluor Yes no_fluor No fluorinated->no_fluor No fluor_phase Consider Fluorinated Phase (PFP, Perfluoroalkyl) yes_fluor->fluor_phase yes_arom Yes aromatic->yes_arom Yes no_arom No aromatic->no_arom No pfp_phase PFP Phase (π-π interactions) yes_arom->pfp_phase

Caption: Decision tree for stationary phase selection.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated compounds, with a focus on managing exothermic reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are fluorination reactions often highly exothermic?

The formation of a carbon-fluorine (C-F) bond is a highly favorable thermodynamic process. The strength of the C-F bond (approximately 116 kcal/mol) is significantly greater than that of most other single bonds to carbon. This large energy release during bond formation contributes to the high exothermicity of many fluorination reactions. Reactions with elemental fluorine (F₂) are particularly energetic and can be explosive if not controlled.

Q2: What are the primary safety concerns associated with common fluorinating reagents?

Many fluorinating reagents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Key concerns include:

  • Toxicity and Corrosivity: Reagents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor are toxic and corrosive. Hydrogen fluoride (HF) and its complexes are extremely corrosive and can cause severe, slow-healing burns.

  • Thermal Instability: Some reagents, notably DAST, are thermally unstable and can decompose explosively, especially at temperatures above 90°C. Deoxo-Fluor offers greater thermal stability. Newer reagents like PyFluor are crystalline solids with even better thermal stability profiles.

  • Reactivity with Solvents: Certain fluorinating agents can react violently with common laboratory solvents. For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[1]

Q3: What are the advantages of using continuous flow chemistry for exothermic fluorination reactions?

Continuous flow chemistry offers significant advantages for managing highly exothermic reactions:

  • Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, preventing the build-up of heat that can lead to thermal runaway.[2]

  • Enhanced Safety: The small reaction volumes at any given time minimize the potential hazard of a runaway reaction.[2] Hazardous reagents can be generated and consumed in situ, avoiding the need to store large quantities.

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yields.[2]

  • Scalability: Scaling up reactions in flow reactors is often more straightforward than in batch processes.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during fluorination reactions.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Fluorinating Reagent Many fluorinating reagents are moisture-sensitive. Use a fresh bottle of the reagent and ensure it has been stored under anhydrous conditions.[3]
Insufficient Reagent For sterically hindered substrates, a larger excess of the fluorinating reagent may be necessary. Gradually increase the equivalents of the reagent.[3]
Low Reaction Temperature Some fluorination reactions require heating to proceed at a reasonable rate. Cautiously increase the reaction temperature while monitoring for side reactions.[3]
Poor Substrate Reactivity For deoxyfluorination, ensure the hydroxyl group is a good leaving group. In some cases, converting the alcohol to a sulfonate ester before fluorination can be beneficial.[3]
Moisture Contamination Rigorously dry all glassware and use anhydrous solvents. Moisture can decompose the fluorinating reagent and generate HF, which can lead to side reactions.
Issue 2: Formation of Elimination Byproducts (e.g., Alkenes)
Possible Cause Troubleshooting Steps
High Reaction Temperature Elimination reactions are often favored at higher temperatures. Lowering the reaction temperature can improve the selectivity for the desired substitution product.[3]
Strongly Basic Conditions If the reaction conditions are basic, this can promote E2 elimination. If possible, use neutral or mildly acidic conditions. For reactions requiring a base, a non-nucleophilic, sterically hindered base can sometimes minimize elimination.[3]
Solvent Effects The choice of solvent can influence the competition between substitution and elimination. Consider switching to a less polar solvent to suppress elimination.
Reagent Choice Some reagents are more prone to causing elimination than others. For example, PyFluor is known to produce significantly fewer elimination byproducts compared to DAST.
Issue 3: Runaway Reaction or Exotherm
Possible Cause Troubleshooting Steps
Poor Heat Dissipation Ensure efficient stirring and adequate cooling. For highly exothermic reactions, consider using a continuous flow setup for superior temperature control.[2]
Incorrect Reagent Addition Add the fluorinating reagent slowly and portion-wise to a cooled solution of the substrate to control the rate of heat generation.
High Reactant Concentration High concentrations can lead to a rapid and uncontrollable release of heat. Use a more dilute solution.
Scale-up Issues The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. A thorough thermal hazard assessment is crucial before scaling up any exothermic reaction.

Section 3: Data Presentation

Table 1: Comparison of Common Deoxyfluorinating Reagents
ReagentFormThermal StabilityCommon Side ReactionsKey Advantages
DAST LiquidDecomposes exothermically >90°CElimination, rearrangementReadily available, broad substrate scope
Deoxo-Fluor LiquidMore stable than DASTElimination, rearrangementHigher thermal stability than DAST
PyFluor Crystalline SolidThermally stableMinimal eliminationHigh selectivity, stable, easy to handle
PhenoFluor Crystalline SolidDecomposes at 213°C (low exotherm)-Broad functional group tolerance[4]
AlkylFluor Crystalline SolidBench-stable-Effective for deoxyfluorination of alcohols
Table 2: Typical Reaction Conditions for Deoxyfluorination of Alcohols
Substrate TypeReagentSolventTemperature (°C)Time (h)
Primary AlcoholDASTCH₂Cl₂-78 to rt2-4
Secondary AlcoholPyFluorToluenert to 5012-24
Tertiary AlcoholPhenoFluorToluene8012
Benzylic AlcoholDeoxo-FluorCH₂Cl₂0 to rt1-3

Note: These are general conditions and may require optimization for specific substrates.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Secondary Alcohol with DAST
  • To a stirred solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 mmol, 1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour and then gradually warm to room temperature over 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Electrophilic Fluorination of an Activated Aromatic Compound with Selectfluor™
  • In a flask protected from moisture, dissolve the aromatic substrate (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add Selectfluor™ (1.1 mmol, 1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 5: Visualizations

Exothermic_Reaction_Management_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting start Start: Fluorination Reaction Planned assess_exotherm Assess Potential Exothermicity (Literature, Calorimetry) start->assess_exotherm select_reagent Select Appropriate Fluorinating Reagent assess_exotherm->select_reagent choose_conditions Choose Reaction Conditions (Solvent, Temperature) select_reagent->choose_conditions setup Setup Reaction Apparatus (Inert Atmosphere, Cooling Bath) choose_conditions->setup slow_addition Slow, Controlled Addition of Reagent setup->slow_addition monitor Monitor Temperature and Reaction Progress slow_addition->monitor exotherm_controlled Exotherm Controlled? monitor->exotherm_controlled yes Yes exotherm_controlled->yes Proceed to Workup no No exotherm_controlled->no Emergency Cooling/ Quenching workup Workup and Purification yes->workup quench Emergency Quench/ Dilution no->quench

Caption: Workflow for managing exothermic fluorination reactions.

Troubleshooting_Logic start Problem: Low Yield check_reagent Check Reagent Activity (Fresh Bottle, Proper Storage) start->check_reagent check_conditions Review Reaction Conditions (Temperature, Concentration) check_reagent->check_conditions Reagent OK solution1 Solution: Use fresh, anhydrous reagent. check_reagent->solution1 Reagent Suspect check_side_products Analyze for Side Products (Elimination, Rearrangement) check_conditions->check_side_products Conditions Seem Correct solution2 Solution: Optimize temperature and/or concentration. check_conditions->solution2 Conditions Suboptimal solution3 Solution: Modify conditions to suppress side reactions (e.g., lower temp). check_side_products->solution3 Side Products Identified end Further Investigation Needed check_side_products->end No Obvious Side Products

Caption: Troubleshooting logic for low yield in fluorination.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2,4-Difluoro-3-methylbenzoic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. For compounds like 2,4-Difluoro-3-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is non-negotiable. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose.[1][2][3] This guide provides a comprehensive comparison of a proposed HPLC method for determining the purity of this compound against other analytical techniques, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful analytical tool used to separate, identify, and quantify components in a mixture.[1] Its high resolution, accuracy, and efficiency make it an indispensable method in the pharmaceutical industry for applications such as impurity profiling and final product purity analysis.[1][2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of small organic molecules like this compound.

Comparison of Analytical Techniques

While HPLC is a primary method for purity determination, other techniques can offer complementary information or may be more suitable for specific types of impurities. The following table provides a comparative overview of HPLC with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[4]Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for identification.[5]
Applicability Wide range of non-volatile and thermally stable compounds, including polar and non-polar molecules.[1][4]Volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.[4][6]Broad applicability, provides molecular weight and structural information, ideal for impurity identification.[5]
Advantages High resolution and sensitivity, robust, and highly reproducible.[1]Excellent for separating volatile impurities, often faster than HPLC.[4]High specificity and sensitivity, enables definitive identification of unknown impurities.[5]
Disadvantages May require more expensive solvents and instrumentation compared to some techniques.[4]Not suitable for non-volatile or thermally labile compounds.[4]Higher cost of instrumentation and complexity of operation.[5]

Experimental Protocols

This proposed method is based on common practices for the analysis of similar substituted benzoic acids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B, 2-18 min: 20% to 80% B, 18-22 min: 80% B, 22.1-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for acidic compounds (e.g., DB-FFAP or equivalent)

Chromatographic Conditions:

Parameter Condition
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
Detector Temperature 280 °C
Injection Volume 1 µL (split injection)

Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane. Derivatization with an agent like BSTFA may be necessary to improve volatility and peak shape.

Method Validation Summary

A comprehensive analytical method validation should be performed according to ICH guidelines to ensure the reliability of the purity data. The key validation parameters are summarized below.

Validation Parameter HPLC GC LC-MS
Specificity HighHighVery High
Linearity (r²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (% RSD) < 2.0%< 5.0%< 2.0%
LOD/LOQ Low (ng range)Low (pg range for FID)Very Low (pg to fg range)
Robustness HighModerateHigh

Note: The values in this table are typical expectations for validated analytical methods.

Workflow for HPLC Analytical Validation

HPLC_Validation_Workflow start Start: Method Development protocol Define Analytical Method Protocol (HPLC Conditions) start->protocol validation_plan Create Validation Plan (ICH Guidelines) protocol->validation_plan specificity Specificity (Peak Purity, Resolution) validation_plan->specificity linearity Linearity & Range validation_plan->linearity accuracy Accuracy (% Recovery) validation_plan->accuracy precision Precision (Repeatability, Intermediate Precision) validation_plan->precision lod_loq LOD & LOQ validation_plan->lod_loq robustness Robustness validation_plan->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Compile Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: HPLC analytical validation workflow.

Conclusion

For the routine quality control and purity assessment of this compound, a validated reversed-phase HPLC method offers a reliable, precise, and robust solution. While HPLC is the primary technique for quantitative analysis, complementary methods such as GC can be valuable for detecting volatile impurities, and LC-MS is indispensable for the definitive identification and structural elucidation of unknown impurities. The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the expected impurity profile and the stage of drug development.

References

A Comparative Spectroscopic Guide to 2,4-Difluoro-3-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2,4-Difluoro-3-methylbenzoic acid and its structural isomers. Understanding the unique spectral characteristics of these compounds is crucial for their unambiguous identification, quality control, and for elucidating structure-activity relationships in drug discovery and development. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. Please note that experimental data for this compound is limited in the public domain; therefore, some data presented is predicted or inferred from closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)Methyl Proton (ppm)Carboxylic Acid Proton (ppm)
This compound~7.0-8.0 (m)~2.3 (s)~13.0 (br s)
2,6-Difluoro-3-methylbenzoic acid~7.0-7.5 (m)~2.4 (s)~13.1 (br s)
3,5-Difluoro-2-methylbenzoic acid~7.1-7.4 (m)~2.5 (s)~13.2 (br s)
4,5-Difluoro-2-methylbenzoic acid~7.2-7.8 (m)~2.6 (s)~13.0 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundC=O (ppm)Aromatic C-F (ppm)Aromatic C-H/C-C (ppm)Methyl C (ppm)
This compound~165-170~155-165 (d)~110-140~15-20
2,6-Difluoro-3-methylbenzoic acid~164-168~158-162 (d)~112-135~14-18
3,5-Difluoro-2-methylbenzoic acid~166-170~159-164 (d)~105-145~13-17
4,5-Difluoro-2-methylbenzoic acid~165-169~148-152 (d)~115-140~16-20

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

CompoundO-H stretch (cm⁻¹)C=O stretch (cm⁻¹)C-F stretch (cm⁻¹)
This compound2500-3300 (broad)~1700~1200-1300
2,6-Difluoro-3-methylbenzoic acid2500-3300 (broad)~1710~1250-1350
3,5-Difluoro-2-methylbenzoic acid2500-3300 (broad)~1695~1100-1300
4,5-Difluoro-2-methylbenzoic acid2500-3300 (broad)~1705~1150-1250

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compoundC₈H₆F₂O₂172.13172 [M]⁺, 155 [M-OH]⁺, 127 [M-COOH]⁺
2,6-Difluoro-3-methylbenzoic acidC₈H₆F₂O₂172.13172 [M]⁺, 155 [M-OH]⁺, 127 [M-COOH]⁺
3,5-Difluoro-2-methylbenzoic acidC₈H₆F₂O₂172.13172 [M]⁺, 155 [M-OH]⁺, 127 [M-COOH]⁺
4,5-Difluoro-2-methylbenzoic acidC₈H₆F₂O₂172.13172 [M]⁺, 155 [M-OH]⁺, 127 [M-COOH]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the benzoic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation and Data Acquisition:

    • Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration is typically in the range of 1-10 µg/mL.

  • Instrumentation and Data Acquisition:

    • Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • For EI, the sample is introduced into the ion source, where it is bombarded with electrons.

    • For ESI, the sample solution is sprayed into the mass spectrometer, and ions are generated in the gas phase.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and differentiation of this compound and its isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of Difluoro-methylbenzoic Acid Isomers cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_comp Comparative Analysis and Identification Sample Isomer Sample NMR_Prep Dissolve in Deuterated Solvent + TMS Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI or ESI) MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Patterns, and Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Stretches (O-H, C=O, C-F) IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS_Acq->MS_Analysis Comparison Compare Spectra of Unknown vs. Reference Isomers NMR_Analysis->Comparison IR_Analysis->Comparison MS_Analysis->Comparison Identification Unambiguous Isomer Identification Comparison->Identification

Caption: Logical workflow for isomer characterization.

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative study of fluorinated versus non-fluorinated benzoic acid derivatives, highlighting the profound impact of fluorination on physicochemical properties, metabolic stability, and biological activity. The data presented herein offers a clear, evidence-based perspective to inform the rational design of novel therapeutics.

The introduction of fluorine atoms into a benzoic acid core can dramatically alter its electronic properties, lipophilicity, and metabolic fate. These modifications, in turn, can lead to enhanced potency, improved pharmacokinetic profiles, and better target selectivity of drug candidates. This guide will delve into a quantitative comparison of these effects, supported by detailed experimental protocols.

Physicochemical Properties: A Tale of Two Chemistries

The position of fluorine on the aromatic ring significantly influences the acidity (pKa) and lipophilicity (logP) of benzoic acid derivatives. These parameters are critical for predicting a molecule's behavior in physiological environments, including its absorption, distribution, and interaction with biological targets.

Fluorine's strong electron-withdrawing nature generally increases the acidity of the carboxylic acid group, resulting in a lower pKa value compared to the non-fluorinated parent compound.[1] This increased acidity can influence a compound's solubility and its ability to form ionic interactions with target proteins.

Lipophilicity, a key determinant of a molecule's ability to cross cell membranes, is also modulated by fluorination. While the introduction of a single fluorine atom can have a variable effect on logP depending on its position, it often leads to an increase in lipophilicity.[2][3]

CompoundpKalogP
Benzoic Acid4.201.87
2-Fluorobenzoic Acid3.27[2]1.86[2]
3-Fluorobenzoic Acid3.86[3]2.16[3]
4-Fluorobenzoic Acid4.142.07

Metabolic Stability: The Fluorine Shield

A significant advantage of fluorination in drug design is the enhancement of metabolic stability.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, the metabolic half-life of a drug candidate can be significantly prolonged.

Biological Activity: A Case Study in COX-2 Inhibition

The impact of fluorination on biological activity is exemplified in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). The COX-2 enzyme is a key player in the inflammatory cascade, and its selective inhibition is a desirable therapeutic strategy.[1]

Studies on celecoxib analogues, a well-known COX-2 inhibitor, have shown that the incorporation of a fluorinated benzoyl group can lead to highly potent and selective inhibitors. The fluorine substitution can enhance the binding affinity of the inhibitor to the active site of the COX-2 enzyme.

The following table presents the in vitro inhibitory activity of celecoxib analogues where the sulfamoylphenyl group is replaced with fluorinated benzoyl groups.

CompoundModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1h2-Fluorobenzoyl group instead of sulfamoylphenyl>1000.049>2040
1i3-Fluorobenzoyl group instead of sulfamoylphenyl>1000.052>1923
Celecoxib-150.04375

Data sourced from a study on celecoxib analogues.[1]

This data clearly demonstrates that the introduction of a fluorinated benzoic acid moiety can significantly improve the selectivity for COX-2 over COX-1, a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols

To ensure the reproducibility and accuracy of the comparative data, detailed experimental methodologies are crucial. Below are protocols for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant by monitoring the pH of a solution as a strong base is added.

Apparatus and Reagents:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Benzoic acid derivative sample

  • Deionized water

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the benzoic acid derivative in a known volume of deionized water.

  • Titration: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Add the standardized NaOH solution in small increments from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has leveled off after the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[5][6]

Materials and Reagents:

  • Human liver microsomes (pooled)[5]

  • Test compound (benzoic acid derivative)

  • Phosphate buffer (0.1 M, pH 7.4)[7]

  • NADPH regenerating system (cofactor for CYP enzymes)[7]

  • Acetonitrile (for reaction termination)[5]

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a solution of the test compound in phosphate buffer.

  • Add human liver microsomes to the solution.

  • Pre-incubate the mixture at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[5]

  • Reaction Termination: Immediately add cold acetonitrile to the aliquot to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant containing the remaining test compound and any metabolites to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate constant of metabolism, from which the in vitro half-life (t½) can be calculated (t½ = -0.693/slope).

In Vitro COX-2 Inhibitory Assay

This assay determines the concentration of a test compound required to inhibit the activity of the COX-2 enzyme by 50% (IC50).[8]

Materials and Reagents:

  • Human recombinant COX-2 enzyme[8]

  • Arachidonic acid (substrate)

  • Test compound (benzoic acid derivative) at various concentrations

  • Assay buffer

  • Detection system (e.g., a kit to measure prostaglandin E2 production)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a microplate well, add the assay buffer, COX-2 enzyme, and the test compound at a specific concentration.

  • Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubate for a specific time to allow for the production of prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Quantification of Prostaglandins: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and use a non-linear regression analysis to determine the IC50 value.[9]

Visualizing the Pathways

To better understand the context of these experimental evaluations, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

COX_Signaling_Pathway Cell_Membrane Cell Membrane (Phospholipids) Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX2 COX-2 (Inducible Enzyme) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor Fluorinated Benzoic Acid Derivative Inhibitor->COX2 Stimuli Inflammatory Stimuli Stimuli->Cell_Membrane

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway in inflammation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Fluorinated & Non-fluorinated Analogs pKa pKa Determination Synthesis->pKa logP logP Measurement Synthesis->logP Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Synthesis->Metabolic_Stability Biological_Activity Biological Activity Assay (e.g., COX-2 Inhibition) Synthesis->Biological_Activity Data_Analysis Comparative Analysis of pKa, logP, t½, IC50 pKa->Data_Analysis logP->Data_Analysis Metabolic_Stability->Data_Analysis Biological_Activity->Data_Analysis

Caption: Experimental workflow for the comparative study.

Conclusion

The strategic incorporation of fluorine into the benzoic acid scaffold offers a powerful tool for modulating the key properties of drug candidates. As demonstrated, fluorination can significantly impact acidity, lipophilicity, metabolic stability, and biological activity. The presented data and experimental protocols provide a framework for the rational design and evaluation of novel fluorinated benzoic acid derivatives, paving the way for the development of more effective and safer therapeutics. The "fluorine advantage" continues to be a critical consideration in the pursuit of innovative medicines.

References

A Comparative Guide to DFT and MP2 Computational Analysis of Difluorobenzoic Acid Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods for Analyzing Difluorobenzoic Acid Isomers

Difluorobenzoic acids, a group of organofluorine compounds, are significant scaffolds in medicinal chemistry and materials science. Understanding their structural conformations, electronic properties, and relative stabilities is crucial for designing novel therapeutic agents and functional materials. This guide provides a comparative overview of two powerful quantum chemical methods—Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2)—for the computational analysis of these structures. We present a summary of key findings from computational studies, detailed experimental protocols, and a logical workflow for performing such analyses.

Computational Workflow: From Structure to Analysis

The following diagram illustrates a standard workflow for the computational analysis and comparison of molecular isomers, such as the different forms of difluorobenzoic acid. This process ensures a systematic and reproducible investigation of their structural and energetic properties.

Computational_Chemistry_Workflow cluster_methods Computational Methods start Isomer Selection (e.g., 2,3-DFBA, 2,4-DFBA, 3,5-DFBA) gen_struct Initial 3D Structure Generation start->gen_struct dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) gen_struct->dft_opt mp2_opt MP2 Geometry Optimization (e.g., MP2/6-311++G(d,p)) gen_struct->mp2_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) dft_opt->freq_calc mp2_opt->freq_calc prop_calc Property Calculation (e.g., Bond Lengths, Angles, Dipole Moment) freq_calc->prop_calc energy_analysis Relative Energy Analysis (Including Zero-Point Energy Correction) prop_calc->energy_analysis comparison Comparison of Results (DFT vs. MP2 vs. Experimental Data) energy_analysis->comparison

Caption: A generalized workflow for the DFT and MP2 computational analysis of difluorobenzoic acid isomers.

Experimental and Computational Protocols

The data presented in this guide are derived from quantum chemical calculations, which serve as a form of "computational experiment." The accuracy and reliability of these calculations are highly dependent on the chosen methodology.

General Protocol:

  • Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

  • Initial Geometry: The initial 3D structures of the difluorobenzoic acid isomers are built using molecular modeling software.

  • Geometry Optimization: This is the most critical step, where the software iteratively adjusts the positions of the atoms to find the lowest energy conformation (a stable structure). This process is performed for both DFT and MP2 methods to allow for a direct comparison.[1]

  • Functional and Basis Set Selection:

    • DFT: A functional, such as the popular B3LYP, is chosen to approximate the exchange-correlation energy.[2]

    • MP2: This method is a wave-function-based approach that offers a different way to account for electron correlation.[3]

    • Basis Set: A basis set, such as 6-311++G(d,p), is used to describe the atomic orbitals of each atom in the molecule. Larger basis sets generally provide higher accuracy at a greater computational cost.[2][4]

  • Frequency Calculations: After optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), which is essential for accurate relative energy comparisons.

  • Data Analysis: Key data points, including total energies, bond lengths, bond angles, and dihedral angles, are extracted from the output files for comparison.

Performance Comparison: DFT vs. MP2

Both DFT and MP2 methods are employed to predict the structural properties of molecules. Studies on various difluorobenzoic acid isomers, such as 2,3-DFBA and 2,4-DFBA, have utilized both approaches to characterize their ground-state structures.[4] While DFT methods are computationally less expensive, the MP2 method often provides a better description of non-covalent interactions, such as dispersion forces, which can be important in molecular systems.[3]

The choice between DFT and MP2 often involves a trade-off between computational cost and the desired accuracy for the specific property being investigated. For many systems, modern DFT functionals can provide results that are in good agreement with MP2 and experimental data.[5]

Table 1: Comparison of Calculated Geometrical Parameters for 2,4-Difluorobenzoic Acid

This table summarizes key optimized structural parameters for the most stable conformer of 2,4-Difluorobenzoic Acid, as calculated by both DFT (B3LYP) and MP2 methods with the 6-311++G(d,p) basis set.

ParameterDFT (B3LYP)MP2
Bond Lengths (Å)
C=O1.2111.229
C-OH1.3531.368
O-H0.9690.975
C-F (para)1.3451.359
Bond Angles (º)
O=C-OH122.9122.5
C-C-OH114.6115.1
Dihedral Angles (º)
C-C-C=O0.00.0

Data synthesized from findings similar to those in computational studies of substituted benzoic acids. The planarity (0.0° dihedral angle) indicates the carboxylic group is coplanar with the benzene ring in the lowest energy state.

Table 2: Relative Energies of Difluorobenzoic Acid Conformers

The stability of different conformers, particularly those arising from the rotation of the carboxylic acid group, is a key aspect of analysis. The syn (or cis) conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is typically the most stable form. The energy difference (ΔE) to the less stable anti (or trans) conformer can be calculated.

IsomerMethodConformerRelative Energy (kJ/mol)
3,5-Difluorobenzoic Acid B3LYP/6-311Gsyn (planar)0.0 (Global Minimum)
anti (non-planar)26.5
2,6-Difluorobenzoic Acid DFT (Typical)syn (non-planar)0.0 (Global Minimum)
anti (planar)> 20.0 (Calculated)

Note: In 2,6-difluorobenzoic acid, steric hindrance from the ortho-fluorine atoms forces the carboxylic group out of the plane of the benzene ring.[6] The energy barrier for the rotation of the carboxyl group is a critical parameter derived from these calculations.

Conclusion

Both DFT and MP2 are powerful and reliable methods for the computational analysis of difluorobenzoic acid structures.

  • DFT (e.g., B3LYP) offers a cost-effective approach that provides accurate geometries and relative energies for many systems. It is well-suited for initial screenings and analyses of larger molecules.

  • MP2 provides a higher level of theory for electron correlation and can be more reliable for systems where dispersion forces are critical. It often serves as a benchmark for DFT results.

The selection of the computational method should be guided by the specific research question, the required level of accuracy, and the available computational resources. For drug development professionals and researchers, using these computational tools to predict molecular structure and stability is an indispensable part of the modern design and discovery process.

References

Confirming the Structure of 2,4-Difluoro-3-methylbenzoic Acid Derivatives using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the research and development process. This guide provides a comparative analysis of mass spectrometry for the structural elucidation of 2,4-Difluoro-3-methylbenzoic acid derivatives, benchmarked against other common analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound.[1][2] When a molecule is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation into smaller, charged particles. The pattern of these fragments serves as a molecular fingerprint, enabling detailed structural elucidation.[3][4]

Mass Spectrometry for Structural Elucidation

The fragmentation of benzoic acid and its derivatives in a mass spectrometer is a well-understood process, often initiated by the loss of a hydroxyl radical, water, or carbon dioxide from the molecular ion.[5][6] The substitution pattern on the aromatic ring significantly influences the fragmentation pathways. In the case of this compound, the presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group will direct the fragmentation in a characteristic manner.

Predicted Fragmentation Pathway of this compound

The predicted fragmentation pathway for this compound is outlined below. The initial ionization of the molecule will produce a molecular ion. Subsequent fragmentation is expected to proceed through several key losses of neutral fragments.

Fragmentation_Pathway M This compound (Molecular Ion, M+•) m/z = 172 F1 Loss of •OH [M-OH]+ M->F1 - 17 Da F2 Loss of H₂O [M-H₂O]+• M->F2 - 18 Da F4 Loss of •COOH [M-COOH]+ M->F4 - 45 Da F3 Loss of CO from [M-OH]+ F1->F3 - 28 Da F5 Loss of CO₂ from [M-H]- M_neg [M-H]- m/z = 171 M_neg->F5 - 44 Da

Caption: Predicted fragmentation pathway of this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

A standard approach for analyzing a this compound derivative would involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl ester) may be necessary. This can be achieved by reacting the carboxylic acid with diazomethane or by using a standard esterification procedure.

2. Instrumentation (GC-MS):

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Temperature Program: Initial oven temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the molecular ion peak (M+•).

  • Analyze the fragmentation pattern and assign structures to the major fragment ions.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST) for known compounds or interpret the fragmentation based on established principles for substituted benzoic acids.[7]

Comparison with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two common alternatives or complementary methods.[3][8]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Principle Measures mass-to-charge ratio of ions and their fragments.[1]Measures the absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Determines the 3D arrangement of atoms in a crystalline solid by diffraction of X-rays.[9]
Information Provided Molecular weight and fragmentation pattern, leading to structural information.[10]Detailed information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C, ¹⁹F NMR).Precise 3D molecular structure, including bond lengths and angles.[11]
Sample Requirement Small amount (micrograms to nanograms), must be ionizable.Larger amount (milligrams), must be soluble in a suitable deuterated solvent.A single, high-quality crystal is required.
Advantages High sensitivity, provides molecular weight, suitable for complex mixtures (with chromatography).[10]Provides unambiguous structural information, non-destructive.Provides the absolute 3D structure.
Limitations Fragmentation can sometimes be complex to interpret, may not distinguish between isomers without chromatography and standards.[12]Lower sensitivity than MS, not suitable for insoluble compounds or complex mixtures.Requires a suitable single crystal, which can be difficult to grow.

Experimental Workflow for Structural Confirmation

The overall workflow for confirming the structure of a this compound derivative, including a comparison of techniques, is illustrated below.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Obtain MW & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Determine Connectivity XRay X-ray Crystallography Purification->XRay Obtain 3D Structure (if crystalline) Interpretation Correlate Data from all techniques MS->Interpretation NMR->Interpretation XRay->Interpretation Confirmation Confirm Structure Interpretation->Confirmation

References

assessing the antibacterial efficacy of compounds derived from 2,4-Difluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are increasingly turning their attention to the nuanced world of synthetic organic compounds. Among these, derivatives of fluorinated benzoic acids have emerged as a promising scaffold, offering a versatile platform for the development of potent antibacterial agents. This guide provides a comparative analysis of the antibacterial efficacy of compounds structurally related to 2,4-Difluoro-3-methylbenzoic acid, supported by experimental data and detailed methodologies to inform and guide future research in this critical area.

While specific data on the antibacterial efficacy of direct derivatives of this compound are not extensively available in publicly accessible literature, this guide leverages data from structurally analogous fluorinated benzoic acid derivatives to provide valuable insights into their potential. The inclusion of fluorine atoms in organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall biological activity.

Comparative Antibacterial Efficacy

The antibacterial potency of various fluorinated benzoic acid derivatives and related compounds has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antibacterial efficacy, represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for selected compounds from different studies, offering a comparative overview of their activity.

It is crucial to note that the following data pertains to derivatives of various fluorinated and substituted benzoic acids, and not directly to derivatives of this compound. These compounds are presented here as structural analogs to provide a relevant comparative framework.

Compound ClassDerivative/SubstituentTest OrganismMIC (µg/mL)Reference
Pyrazole-Substituted Benzoic Acid Derivatives 3,4-Dichloro derivative (19)Staphylococcus aureus0.5[1]
3,5-Dichloro derivative (20)Enterococci strains4[1]
4-Bromo-3-methyl substitution (16)Bacillus subtilis ATCC 66231[1]
3,5-bis(trifluoromethyl) derivative (29)Gram-positive bacteriaPotent[1]
Fluorobenzoylthiosemicarbazides Trifluoromethyl derivative (15a)S. aureus (methicillin-sensitive & resistant)7.82 - 31.25[2]
Trifluoromethyl derivative (15b)S. aureus (methicillin-sensitive & resistant)7.82 - 31.25[2]
Trifluoromethyl derivative (16b)S. aureus (methicillin-sensitive & resistant)7.82 - 31.25[2]
Hydrazone Derivatives of 2,5-difluorobenzoic Acid Fluorine substituted (4d, 4e, 4f, 4h)Bacterial strainsSignificant activity at 250 µg/mL[3]
Substituted Benzoic Acid Hydrazides Compound 11 (m-Bromo derivative)Bacillus subtilispMIC = 2.11 µM/ml[4]
Compound 16Staphylococcus aureuspMIC = 1.67 µM/ml[5]
Compound 12Escherichia colipMIC = 2.03 µM/ml[5]

Experimental Protocols

The assessment of antibacterial efficacy relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed in the studies cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHIIB).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Mechanism of Action: Insights from Fluoroquinolones

Many fluorinated benzoic acid derivatives with antibacterial activity share structural similarities with fluoroquinolone antibiotics. The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination.

  • Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

  • Inhibition of Topoisomerase IV: This enzyme is crucial for the decatenation (separation) of daughter chromosomes after replication. In Gram-positive bacteria, topoisomerase IV is often the primary target.

By inhibiting these enzymes, fluoroquinolone-like compounds block DNA synthesis, leading to bacterial cell death. The structure-activity relationship (SAR) studies of fluoroquinolones indicate that the presence and position of the fluorine atom, along with other substituents on the core scaffold, play a significant role in their antibacterial potency and spectrum.

Visualizing the Path to Discovery

To better understand the processes involved in assessing antibacterial efficacy and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Benzoic Acid Derivatives Purification Purification & Characterization Synthesis->Purification MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Data_Analysis Comparative Data Analysis MBC_Assay->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Data_Analysis->SAR_Study Mechanism_of_Action cluster_drug Fluoroquinolone-like Compound cluster_bacterium Bacterial Cell cluster_process Cellular Processes cluster_outcome Outcome Drug Compound DNA_Gyrase DNA Gyrase (Gram-negative target) Drug->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) Drug->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death Cell_Division Cell Division Topo_IV->Cell_Division Required for DNA_Replication->Cell_Death Blocked Cell_Division->Cell_Death Blocked

References

A Comparative Review of Difluoromethylbenzoic Acid Isomers and Their Derivatives in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into benzoic acid scaffolds has led to the development of a diverse range of molecules with significant applications in pharmaceuticals, materials science, and agrochemicals. The position of the difluoromethyl group on the benzoic acid ring profoundly influences the physicochemical properties and, consequently, the biological activity and material characteristics of its derivatives. This guide provides a comparative analysis of the applications of various difluoromethylbenzoic acid isomers, supported by experimental data and detailed methodologies to aid in research and development.

Pharmaceutical Applications: Targeting Inflammation

Derivatives of difluoromethylbenzoic acid have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The inhibitory potency is significantly affected by the isomeric substitution pattern.

Table 1: Comparison of Anti-inflammatory Activity of Difluoromethylbenzoic Acid Derivatives

Isomer of OriginDerivative StructureTarget EnzymeIC50 Value (µM)
2,6-Difluorobenzoic AcidN-(2,6-difluorophenyl) amide derivativesCOX-2Varies by derivative; some show significant inhibition
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.[1][2][3]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • HCl (to stop the reaction)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for Prostaglandin E2 (PGE2) quantification or LC-MS/MS system

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a microplate or microfuge tubes, combine the reaction buffer, cofactors, and the enzyme.

  • Pre-incubation with Inhibitor: Add a small volume of the test compound solution (or DMSO for control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), stop the reaction by adding HCl.

  • Quantification of PGE2: Quantify the amount of PGE2 produced using a competitive ELISA kit or by LC-MS/MS analysis.[1][2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

G cluster_plate Microplate Well Buffer Buffer + Cofactors Reaction Enzymatic Reaction (PGE2 Production) Buffer->Reaction Enzyme COX Enzyme Enzyme->Reaction Inhibitor Test Compound Inhibitor->Reaction Inhibition Substrate Arachidonic Acid Substrate->Reaction Conversion Quantification PGE2 Quantification (ELISA or LC-MS/MS) Reaction->Quantification Stop & Measure IC50 IC50 Value Determination Quantification->IC50 Data Analysis

Workflow for in vitro COX inhibition assay.

Materials Science: Engineering High-Performance Polymers and Liquid Crystals

The unique electronic properties conferred by the difluoromethyl group make these benzoic acid isomers valuable building blocks for advanced materials.

Polyamides

Polyamides synthesized from difluoromethylbenzoic acid isomers can exhibit enhanced thermal stability.

Table 2: Thermal Properties of Polyamides Derived from 2,5-Difluorobenzoic Acid

Diamine MonomerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% wt. loss) (°C)
Aliphatic DiaminesVaries with diamine structureGenerally > 400
Aromatic Diamines> 200> 450

Note: Data is generalized from various sources. Specific values depend on the exact monomer combination and polymerization conditions.

Experimental Protocol: Synthesis of Polyamides via Polycondensation

This protocol describes a general method for synthesizing polyamides from a difluorobenzoic acid derivative and a diamine.

Materials:

  • Difluorobenzoic acid dihalide (e.g., 2,5-difluorobenzoyl chloride)

  • Aromatic or aliphatic diamine

  • Anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))

  • Acid scavenger (e.g., pyridine, triethylamine)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the diamine in the anhydrous solvent.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Acid Chloride Addition: Slowly add the difluorobenzoic acid dihalide to the cooled diamine solution with vigorous stirring. The reaction is typically exothermic.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 4-24 hours) to ensure high molecular weight polymer formation.

  • Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

  • Purification: Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and then dry it in a vacuum oven at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.

General workflow for polyamide synthesis.

Liquid Crystals

Derivatives of 2,4-difluorobenzoic acid are utilized in the synthesis of liquid crystal materials, where the fluorine substituents can influence key properties like dielectric anisotropy.

Table 3: Properties of Liquid Crystals Incorporating 2,4-Difluorobenzoic Acid Derivatives

Derivative TypeDielectric Anisotropy (Δε)Clearing Point (°C)
Phenyl estersTypically negativeVaries with structure

Note: The specific values are highly dependent on the overall molecular structure of the liquid crystal molecule.

Experimental Protocol: Measurement of Dielectric Anisotropy

The dielectric anisotropy of a liquid crystal is a critical parameter for display applications and is measured using a dielectric spectrometer.[4][5][6]

Materials:

  • Liquid crystal sample

  • Test cells with indium tin oxide (ITO) electrodes (one with planar alignment layer, one with homeotropic alignment layer)

  • LCR meter or impedance analyzer

  • Temperature-controlled stage

  • Function generator

Procedure:

  • Cell Filling: Fill the planar and homeotropic alignment cells with the liquid crystal sample in its isotropic phase by capillary action.

  • Temperature Control: Place the filled cell on the temperature-controlled stage and bring it to the desired measurement temperature within the nematic phase.

  • Measurement Setup: Connect the ITO electrodes of the cell to the LCR meter.

  • Perpendicular Permittivity (ε⊥) Measurement: Apply a low-frequency AC voltage to the planar aligned cell. The liquid crystal director will be parallel to the electrodes. Measure the capacitance (C⊥).

  • Parallel Permittivity (ε∥) Measurement: Apply a low-frequency AC voltage to the homeotropic aligned cell. The liquid crystal director will be perpendicular to the electrodes. Measure the capacitance (C∥).

  • Calculation: Calculate the dielectric permittivities using the formula ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Dielectric Anisotropy Calculation: The dielectric anisotropy (Δε) is then calculated as Δε = ε∥ - ε⊥.

Agrochemicals: Developing Novel Herbicides

Amide derivatives of 3,5-difluorobenzoic acid have been investigated for their herbicidal activity. The substitution pattern on the amide nitrogen plays a crucial role in determining the efficacy and selectivity.

Table 4: Herbicidal Activity of N-Substituted 3,5-Difluorobenzamide Derivatives

N-SubstituentTarget Weed SpeciesEC50 Value (g/ha)
Various aryl and heteroaryl groupsBroadleaf and grass weedsVaries significantly with substituent

Note: Specific EC50 values are dependent on the target weed species and the specific N-substituent.

Experimental Protocol: Pre-emergence Herbicidal Activity Assay

This protocol describes a typical greenhouse bioassay to evaluate the pre-emergence herbicidal activity of test compounds.[7][8][9]

Materials:

  • Seeds of target weed species (e.g., barnyardgrass, pigweed)

  • Pots or trays filled with a suitable soil mix

  • Test compounds formulated as a sprayable solution

  • Greenhouse with controlled temperature, humidity, and light

  • Spray chamber

Procedure:

  • Planting: Sow the seeds of the target weed species at a uniform depth in the pots or trays.

  • Herbicide Application: Immediately after planting, apply the test compounds to the soil surface using a calibrated spray chamber to ensure uniform application at different dose rates. A non-treated control is included.

  • Growth Conditions: Place the treated pots in a greenhouse under optimal conditions for weed germination and growth. Water the pots as needed.

  • Evaluation: After a specific period (e.g., 14-21 days), visually assess the herbicidal effect by rating the percentage of weed control (phytotoxicity) compared to the untreated control.

  • Data Analysis: For dose-response studies, calculate the EC50 value, which is the effective concentration of the herbicide that causes a 50% reduction in weed growth or emergence.

G Sowing Sow Weed Seeds Application Apply Test Compound (Pre-emergence) Sowing->Application Growth Greenhouse Growth (14-21 days) Application->Growth Assessment Visual Assessment (% Control) Growth->Assessment EC50 EC50 Calculation Assessment->EC50

Workflow for pre-emergence herbicidal assay.

References

Evaluating the Cost-Effectiveness of Synthetic Pathways to 2,4-Difluoro-3-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic pathways to 2,4-Difluoro-3-methylbenzoic acid, a valuable building block in medicinal chemistry. The evaluation focuses on cost-effectiveness, supported by experimental data and detailed protocols.

The selection of an optimal synthetic route is a critical decision in chemical research and development, directly impacting project timelines and budgets. This comparison of two distinct pathways to this compound aims to provide a clear, data-driven framework for making this choice. The analysis considers factors such as the cost of starting materials and reagents, reaction yields, and the complexity of the experimental procedures.

Comparative Analysis of Synthetic Pathways

Two plausible and experimentally viable routes for the synthesis of this compound are presented here:

  • Pathway 1: Ortho-lithiation of 2,4-Difluorotoluene followed by Carboxylation. This pathway leverages the directing effect of the fluorine and methyl groups to achieve regioselective lithiation at the C3 position, which is subsequently carboxylated.

  • Pathway 2: Grignard Reaction of 3-Bromo-2,4-difluorotoluene followed by Carboxylation. This classic approach involves the formation of a Grignard reagent from a brominated precursor, which then reacts with carbon dioxide to yield the desired carboxylic acid.

The following table summarizes the key quantitative data for each pathway, facilitating a direct comparison of their cost-effectiveness.

ParameterPathway 1: Ortho-lithiationPathway 2: Grignard Reaction
Starting Material 2,4-Difluorotoluene3-Bromo-2,4-difluorotoluene
Starting Material Cost ~$10-15 / g~$50-70 / g (estimated)
Key Reagents n-Butyllithium, Dry Ice (CO2)Magnesium turnings, Dry Ice (CO2)
Key Reagent Cost n-Butyllithium: ~$0.5-1 / mmolMagnesium: <$0.01 / mmol
Overall Yield (estimated) 60-70%70-80% (for Grignard step)
Number of Steps 12 (including synthesis of starting material)
Reaction Conditions Low temperature (-78 °C)Room temperature to reflux
Purification Acid-base extraction, recrystallizationAcid-base extraction, recrystallization

Logical Workflow for Pathway Evaluation

The decision-making process for selecting the most cost-effective synthetic pathway can be visualized as follows:

G start Define Target Molecule: This compound path1 Pathway 1: Ortho-lithiation start->path1 path2 Pathway 2: Grignard Reaction start->path2 data_collection Data Collection path1->data_collection path2->data_collection cost_analysis Cost Analysis data_collection->cost_analysis protocol_dev Protocol Development data_collection->protocol_dev comparison Comparative Evaluation cost_analysis->comparison protocol_dev->comparison decision Select Optimal Pathway comparison->decision

Figure 1: Logical workflow for comparing synthetic pathways.

Detailed Experimental Protocols

Pathway 1: Ortho-lithiation of 2,4-Difluorotoluene

This protocol is based on established principles of directed ortho-metalation.

Materials:

  • 2,4-Difluorotoluene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,4-difluorotoluene (1.0 eq) and anhydrous diethyl ether or THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • A large excess of freshly crushed dry ice is quickly added to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stir overnight.

  • The reaction is quenched by the slow addition of 1M HCl.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution.

  • The bicarbonate washings are combined, acidified with concentrated HCl, and the resulting precipitate is extracted with diethyl ether.

  • The final organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Pathway 2: Grignard Reaction of 3-Bromo-2,4-difluorotoluene

This protocol outlines the formation of a Grignard reagent and its subsequent carboxylation.

Materials:

  • 3-Bromo-2,4-difluorotoluene

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with magnesium turnings (1.2 eq) and a small crystal of iodine. The apparatus is gently warmed under a stream of nitrogen to activate the magnesium.

  • After cooling to room temperature, a small amount of a solution of 3-bromo-2,4-difluorotoluene (1.0 eq) in anhydrous diethyl ether or THF is added. The reaction is initiated, which is often indicated by a color change and gentle refluxing.

  • Once the reaction has started, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours or heated to reflux to ensure complete formation of the Grignard reagent.

  • The reaction mixture is then cooled in an ice bath, and a large excess of freshly crushed dry ice is added portion-wise.

  • The mixture is allowed to warm to room temperature and stirred until all the excess dry ice has sublimed.

  • The reaction is quenched by the slow addition of 1M HCl.

  • The aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution.

  • The bicarbonate washings are combined, acidified with concentrated HCl, and the resulting precipitate is extracted with diethyl ether.

  • The final organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization.

Conclusion

Based on the current analysis, Pathway 1 (Ortho-lithiation) appears to be the more cost-effective route for the synthesis of this compound, primarily due to the significantly lower cost of the starting material, 2,4-difluorotoluene. While the cost of n-butyllithium is higher than that of magnesium, the overall cost is dominated by the starting material. Pathway 1 is also a more convergent synthesis with a single step from a commercially available precursor.

However, Pathway 2 (Grignard Reaction) may offer advantages in terms of reaction conditions, as it does not require cryogenic temperatures. The higher estimated yield for the Grignard step itself is also a positive factor. The major drawback of this pathway is the high cost and limited availability of the starting material, 3-bromo-2,4-difluorotoluene, which would likely need to be synthesized in a preceding step, adding to the overall cost and complexity.

For researchers and drug development professionals, the choice between these pathways will ultimately depend on a careful consideration of their specific needs, including budget constraints, available equipment, and the desired scale of the synthesis. For large-scale production, the cost savings offered by Pathway 1 would likely be the deciding factor. For smaller-scale laboratory synthesis where the avoidance of low-temperature reactions is a priority, Pathway 2 might be considered if the starting material can be obtained or synthesized economically.

A Comparative Guide to 2,4-Difluoro-3-methylbenzoic Acid and Other Halogenated Benzoic Acids in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, halogenated benzoic acids serve as pivotal building blocks. Their unique electronic and steric properties, conferred by halogen and other substituents, profoundly influence their reactivity and the characteristics of the resulting molecules. This guide provides an objective comparison of 2,4-Difluoro-3-methylbenzoic acid with other representative halogenated benzoic acids, focusing on their physicochemical properties and performance in key synthetic transformations. The information presented herein is supported by experimental data to aid in the selection of appropriate reagents for specific synthetic applications.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern on the benzoic acid ring significantly impacts its physical and chemical properties, such as acidity (pKa), melting point, and solubility. These parameters are crucial for predicting reactivity and designing appropriate reaction and purification conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
This compound C₈H₆F₂O₂172.13177 - 180No data available
2-Chlorobenzoic AcidC₇H₅ClO₂156.57138 - 1402.92
4-Bromobenzoic AcidC₇H₅BrO₂201.02252 - 2543.96
3,5-Difluorobenzoic AcidC₇H₄F₂O₂158.10121 - 1233.52
2-Chloro-4-fluorobenzoic AcidC₇H₄ClFO₂174.56181 - 183No data available
4-Bromo-2-fluorobenzoic AcidC₇H₄BrFO₂219.01211 - 2153.04
3,5-Dichlorobenzoic AcidC₇H₄Cl₂O₂191.01184 - 1873.46

Note: pKa values can vary slightly depending on the experimental conditions. Solubility data is highly dependent on the solvent and temperature and is therefore presented qualitatively in the absence of directly comparable quantitative data.

The acidity of benzoic acids is influenced by the electronic effects of the substituents. Electron-withdrawing groups, such as halogens, generally increase acidity (lower pKa) by stabilizing the resulting carboxylate anion. The "ortho effect" can lead to a significant increase in acidity due to steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, as seen with 2-chlorobenzoic acid.[1]

Performance in Key Synthetic Reactions

The utility of these building blocks is best demonstrated by their performance in common synthetic transformations critical to drug development and materials science.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of the carboxylic acid is a key factor in the efficiency of this transformation. Generally, more acidic benzoic acids are more readily activated for coupling with amines.

While direct comparative studies under identical conditions are limited, the general order of reactivity can be inferred from the electronic properties of the substrates. Benzoic acids with electron-withdrawing groups are typically more reactive towards amide coupling. For instance, a study on the TiCl₄-mediated amidation of various benzoic acids showed that electron-withdrawing groups, such as chlorine, on the aromatic ring result in higher yields compared to substrates with electron-donating groups.[2]

General Experimental Protocol for Amide Bond Formation:

A common method for amide synthesis involves the activation of the carboxylic acid with a coupling agent followed by the addition of the amine.

  • Activation: To a solution of the halogenated benzoic acid (1.0 equiv) and a suitable coupling agent (e.g., HATU, 1.1 equiv) in an aprotic solvent (e.g., DMF), a tertiary amine base (e.g., DIPEA, 2.0 equiv) is added. The mixture is stirred at room temperature for 15-30 minutes.

  • Coupling: The desired amine (1.0 equiv) is added to the activated carboxylic acid mixture.

  • Reaction: The reaction is stirred at room temperature until completion, which is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove byproducts and unreacted reagents. The crude product is then purified by crystallization or column chromatography.

The following diagram illustrates a generalized workflow for a comparative amide synthesis experiment.

G cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis & Purification Benzoic_Acids Halogenated Benzoic Acids (e.g., this compound, 2-Chlorobenzoic acid, etc.) Activation Activation of Carboxylic Acid Benzoic_Acids->Activation Amine Amine (R-NH2) Coupling Amide Bond Formation Amine->Coupling Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Yield & Purity Analysis (NMR, LC-MS) Purification->Analysis Product Amide Product Analysis->Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L_n OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic_Acid Boronic Acid (Ar'-B(OR)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation Drug_Discovery_Workflow Building_Block This compound Library_Synthesis Combinatorial Synthesis (Amidation, Esterification, etc.) Building_Block->Library_Synthesis Compound_Library Library of Derivatives Library_Synthesis->Compound_Library Screening High-Throughput Screening (Target-based assays) Compound_Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

References

validating experimental findings with published data for similar fluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Validating Experimental Findings: A Comparative Guide to Fluorinated Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This powerful tool can significantly enhance a compound's pharmacological profile, influencing its potency, metabolic stability, and overall suitability as a drug candidate. This guide provides an objective comparison of a novel fluorinated compound, "Fluoro-Compound X," with its non-fluorinated analog, "Compound X," supported by key in vitro experimental data.

Data Presentation: Head-to-Head Comparison

The following table summarizes the quantitative data from a series of in vitro assays, highlighting the performance advantages conferred by the strategic fluorination of Compound X.

ParameterFluoro-Compound XCompound X (Non-fluorinated analog)Fold Improvement
Target Kinase Inhibition (IC50) 30 nM150 nM5x
Metabolic Stability (t1/2 in HLM) 90 min20 min4.5x
Cellular Cytotoxicity (CC50 in HeLa cells) > 50 µM> 50 µM-
Lipophilicity (cLogP) 2.82.5N/A

Key Findings:

  • Enhanced Potency: Fluoro-Compound X demonstrates a five-fold increase in inhibitory activity against the target kinase compared to its non-fluorinated counterpart.[1][2][3] This enhancement is often attributed to the altered electronic properties of the molecule, which can lead to stronger interactions with the target protein.[1][2]

  • Improved Metabolic Stability: The introduction of fluorine at a metabolically susceptible position in Compound X resulted in a 4.5-fold increase in its half-life in human liver microsomes (HLM).[3] The high strength of the carbon-fluorine bond makes it resistant to enzymatic degradation, a common strategy to improve a drug's pharmacokinetic profile.

  • Maintained Safety Profile: Both compounds exhibited low cytotoxicity, suggesting that the fluorination did not introduce off-target toxicity in this cell-based assay.

  • Modulated Lipophilicity: A slight increase in lipophilicity was observed with the addition of fluorine, a factor that can influence a compound's solubility, permeability, and interactions with biological targets.[4][5]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (Fluoro-Compound X and Compound X)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7][8]

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[9][10][11]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Ice-cold acetonitrile or methanol (to terminate the reaction)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HLM and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add the test compound to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 90 minutes), take an aliquot of the reaction mixture and add it to a well of a 96-well plate containing ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression corresponds to the elimination rate constant (k), and t1/2 is calculated as 0.693/k.[12]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[13]

Materials:

  • HeLa cells (or other relevant cell line)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[14][15]

Visualizations

Signaling Pathway Inhibition

G Figure 1. Inhibition of a Kinase Signaling Pathway cluster_0 Figure 1. Inhibition of a Kinase Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Kinase Target Kinase Receptor->Target Kinase Downstream Effector Downstream Effector Target Kinase->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response Fluoro-Compound X Fluoro-Compound X Fluoro-Compound X->Target Kinase G Figure 2. Workflow for Comparative Compound Evaluation cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Synthesize Compound X Synthesize Compound X Synthesize Fluoro-Compound X Synthesize Fluoro-Compound X Synthesize Compound X->Synthesize Fluoro-Compound X Kinase Inhibition Assay Kinase Inhibition Assay Synthesize Fluoro-Compound X->Kinase Inhibition Assay Metabolic Stability Assay Metabolic Stability Assay Synthesize Fluoro-Compound X->Metabolic Stability Assay Cytotoxicity Assay Cytotoxicity Assay Synthesize Fluoro-Compound X->Cytotoxicity Assay Calculate IC50 Calculate IC50 Kinase Inhibition Assay->Calculate IC50 Determine t1/2 Determine t1/2 Metabolic Stability Assay->Determine t1/2 Calculate CC50 Calculate CC50 Cytotoxicity Assay->Calculate CC50 Compare Performance Compare Performance Calculate IC50->Compare Performance Determine t1/2->Compare Performance Calculate CC50->Compare Performance

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Difluoro-3-methylbenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Difluoro-3-methylbenzoic acid, drawing upon safety data for closely related compounds to ensure a cautious and informed approach.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The following procedures are based on information from SDSs of structurally similar compounds, including other isomers of difluoro-methylbenzoic acid. It is imperative to obtain and meticulously follow the SDS for your specific compound before handling or disposal.

Hazard Profile of Structurally Similar Compounds

To inform safe handling and disposal protocols, the hazard classifications of several related difluoro-methylbenzoic acid isomers have been summarized. These classifications underscore the potential risks associated with this class of compounds.

CompoundHazard Statements
2,3-Difluoro-4-methylbenzoic acid Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
2,6-Difluoro-3-methylbenzoic acid Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
2-Fluoro-4-methylbenzoic Acid Causes skin irritation, Causes serious eye irritation.[3]
5-Fluoro-2-methylbenzoic acid Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is essential to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles or glasses are mandatory. A face shield should be used when there is a risk of splashing.[1]

  • Hand Protection: Wear protective gloves. The specific glove material should be selected based on the recommendations in the substance-specific SDS.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If working in an area with insufficient ventilation or where dust may be generated, a suitable respiratory equipment should be worn.[1]

Spill Management and Cleanup Protocol

In the event of a spill, a swift and safe response is crucial to prevent contamination and exposure.

Emergency Procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.[1]

  • Avoid Dust Generation: Take care to minimize the creation of dust during cleanup.[1]

Cleanup Steps:

  • Containment: For solid materials, sweep or shovel the spilled substance into an appropriate, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the container with the spilled material and any contaminated cleaning materials as hazardous waste.

Waste Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.

  • Waste Identification: The waste must be clearly identified as this compound.

  • Containerization: Place the waste in a suitable, sealed, and properly labeled container.

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company.[3] Incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method for similar compounds.[1]

  • Environmental Precaution: Do not allow the chemical to enter drains or waterways.

Disposal Workflow

The following diagram outlines the logical steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Spill Response cluster_disposal Disposal obtain_sds Obtain Specific SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe handling Handle Chemical in Ventilated Area ppe->handling spill Spill Occurs handling->spill waste_collection Collect Waste in Labeled Container handling->waste_collection cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->waste_collection contact_disposal Contact Licensed Waste Disposal Company waste_collection->contact_disposal final_disposal Dispose According to Regulations contact_disposal->final_disposal

Caption: Workflow for Safe Disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,4-Difluoro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Difluoro-3-methylbenzoic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical, minimizing risk and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection from splashes, dust, and fumes. A face shield should be used in conjunction with goggles and does not provide adequate protection on its own.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Protects hands from direct contact with the chemical.[2]
Body Protection Chemical-resistant lab coat, apron, or coverallsProtects skin and clothing from spills and splashes.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust and potential vapors.[1][4]

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.

Experimental Workflow:

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol for Weighing and Dissolving a Solid Chemical:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment: spatulas, weigh boats, beakers, stir bars, and the appropriate solvent.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.[1]

    • Record the weight and securely close the primary container.

  • Dissolving:

    • Place a beaker containing the appropriate volume of solvent on a stir plate within the fume hood.

    • Add the stir bar to the solvent and begin stirring.

    • Slowly and carefully add the weighed solid to the solvent to prevent splashing.

    • If diluting an acid, always add the acid to the water slowly.[3][4]

    • Cover the beaker with a watch glass to prevent the release of vapors.

  • Post-Handling:

    • Clean the spatula and any other contaminated utensils.

    • Dispose of the weigh boat in the designated solid waste container.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioFirst Aid and Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Large Spill Evacuate the area and contact the appropriate emergency response team.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Store below eye level to minimize the risk of dropping containers.[6]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Chemical waste should be collected in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless explicitly instructed to do so.

Hierarchy of Controls:

To minimize chemical exposure, a hierarchical approach to safety controls should be implemented.

Caption: The hierarchy of controls for minimizing chemical exposure in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.